4-Methyl-L-phenylalanine
Description
The exact mass of the compound 4-Methyl-L-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228249 | |
| Record name | 4-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-87-3, 7758-37-4 | |
| Record name | 4-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-L-phenylalanine
Introduction: Expanding the Proteomic Alphabet
In the landscape of modern biochemistry and drug development, the twenty canonical amino acids, the fundamental building blocks of proteins, often represent a starting point rather than a final destination. The strategic incorporation of unnatural amino acids (UAAs) into protein structures has emerged as a transformative technology, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties.[1][2][3] This guide focuses on a particularly valuable UAA, 4-Methyl-L-phenylalanine, a synthetic derivative of L-phenylalanine.[4] Its unique structural and chemical properties have positioned it as a critical tool for researchers and scientists in protein engineering, drug discovery, and structural biology.[4][5]
This document serves as a comprehensive technical resource for professionals in the field, providing in-depth information on the physicochemical properties, synthesis, and diverse applications of 4-Methyl-L-phenylalanine. We will delve into the causality behind its utility in various experimental contexts and provide actionable protocols for its incorporation into protein scaffolds.
Physicochemical Properties and Structural Significance
4-Methyl-L-phenylalanine, also known as (S)-2-Amino-3-(4-methylphenyl)propanoic acid, is an analogue of the essential amino acid L-phenylalanine.[5] The key distinction lies in the addition of a methyl group at the para-position of the phenyl ring. This seemingly minor modification imparts significant and advantageous properties to the molecule and, by extension, to the peptides and proteins into which it is incorporated.[5]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1991-87-3 | [5][6] |
| Molecular Formula | C10H13NO2 | [5][6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Appearance | White to off-white powder | [5][7] |
| Melting Point | 243 - 250 °C | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
The Influence of the Methyl Group
The para-methyl group on the phenyl ring is the cornerstone of 4-Methyl-L-phenylalanine's utility. This addition influences several key characteristics:
-
Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the side chain compared to native phenylalanine. This property can be leveraged to modulate protein folding, stability, and protein-protein interactions.[5] In peptide synthesis, this enhanced hydrophobicity can improve the stability and solubility of the resulting peptides.[8]
-
Steric Bulk and Conformational Stability: The methyl group introduces additional steric bulk, which can influence the conformational stability of peptides and proteins.[5] This allows for the fine-tuning of protein structure and function.
-
Probing Aromatic Interactions: As a structural analogue of phenylalanine, it serves as an excellent probe for studying cation-π and other aromatic interactions within protein structures without introducing a significant electronic perturbation.
Synthesis and Quality Control
The synthesis of 4-Methyl-L-phenylalanine and its derivatives is a critical aspect of its application. While various synthetic routes exist, a common approach involves the modification of L-phenylalanine or its precursors. For instance, a synthetic pathway can be envisioned starting from L-phenylalanine, involving nitration to yield 4-nitro-L-phenylalanine, which can then be further modified.[9]
For its use in peptide synthesis, 4-Methyl-L-phenylalanine is often protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc).[8][10] These protecting groups are essential for controlling the peptide chain elongation during solid-phase peptide synthesis (SPPS).
Key Derivatives for Peptide Synthesis
| Derivative | CAS Number | Molecular Weight | Purpose |
| Fmoc-4-methyl-L-phenylalanine | 199006-54-7 | 401.46 g/mol | Used in Fmoc-based solid-phase peptide synthesis.[8] |
| Boc-4-methyl-L-phenylalanine | 80102-26-7 | 279.34 g/mol | Used in Boc-based solid-phase peptide synthesis.[10][11] |
Quality Control: The purity of 4-Methyl-L-phenylalanine and its derivatives is paramount for successful experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, which should typically be ≥ 98%.[5]
Site-Specific Incorporation into Proteins: The Amber Suppression Technology
A cornerstone of unnatural amino acid technology is the ability to incorporate these novel building blocks at specific sites within a protein's primary sequence. The most widely used method for this is the amber suppression technology.[2][12]
The Amber Suppression Workflow
This technique involves the repurposing of the UAG "amber" stop codon. A detailed workflow is outlined below:
Caption: Workflow for site-specific incorporation of 4-Methyl-L-phenylalanine.
Step-by-Step Protocol for Amber Suppression:
-
Genetic Manipulation: Introduce an in-frame amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
-
Orthogonal Pair: Introduce a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is specifically evolved to recognize and charge the suppressor tRNA with 4-Methyl-L-phenylalanine. The suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon.
-
Expression: Culture the host cells (e.g., E. coli) in a medium supplemented with 4-Methyl-L-phenylalanine.[2] Upon gene expression, the ribosome will pause at the UAG codon.
-
Incorporation: The charged suppressor tRNA will bind to the UAG codon, allowing the ribosome to incorporate 4-Methyl-L-phenylalanine into the growing polypeptide chain, thus suppressing the premature termination of translation.[12][13]
Causality in Experimental Design: The choice of the orthogonal synthetase/tRNA pair is critical and must be validated to ensure high fidelity of UAA incorporation and minimal cross-reactivity with endogenous amino acids and tRNAs.
Applications in Research and Drug Development
The unique properties of 4-Methyl-L-phenylalanine have led to its widespread use in various research and development areas.[5]
Protein Engineering and Structural Biology
-
Probing Protein Structure and Dynamics: As a conservative modification of phenylalanine, it can be used to probe the role of specific aromatic residues in protein folding, stability, and function with minimal structural perturbation.[4]
-
Enhancing Protein Properties: The increased hydrophobicity can be harnessed to enhance the thermal stability of proteins or to modulate the affinity of protein-protein interactions.[5]
Drug Discovery and Development
-
Peptide-Based Therapeutics: Incorporation of 4-Methyl-L-phenylalanine into bioactive peptides can enhance their metabolic stability, receptor binding affinity, and pharmacokinetic properties.[8]
-
Bioconjugation: While not directly reactive, its derivatives can be used in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or drugs, for targeted delivery.[8][14]
-
Combinatorial Chemistry: It is a valuable component in the generation of peptide libraries for screening and identifying novel therapeutic leads.[8]
Neurological Disorder Research
Derivatives of phenylalanine are precursors to important neurotransmitters.[15][16] The study of modified phenylalanine analogues like 4-Methyl-L-phenylalanine can provide insights into metabolic pathways and aid in the design of drugs targeting neurological disorders.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methyl-L-phenylalanine is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
4-Methyl-L-phenylalanine represents a powerful tool in the arsenal of researchers and drug developers. Its unique physicochemical properties, stemming from the simple addition of a methyl group, allow for the subtle yet significant modulation of peptide and protein structure and function. From fundamental studies of protein dynamics to the development of next-generation therapeutics, the applications of this unnatural amino acid continue to expand. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for harnessing its full potential to advance scientific discovery.
References
-
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513. PubChem. [Link]
- A process for the synthesis of melphalan.
-
L-DOPA. Wikipedia. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
4-Methylphenylalanine | C10H13NO2 | CID 409319. PubChem. [Link]
-
Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. [Link]
-
Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826. PubChem. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. National Institutes of Health. [Link]
-
Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry. [Link]
-
Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. National Institutes of Health. [Link]
- Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.
-
Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [Link]
-
Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control. Cardiff University. [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. National Institutes of Health. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]
-
L-PHENYLALANINE FOR BIOCHEMISTRY. Loba Chemie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-L-phenylalanine | 1991-87-3 | TCI AMERICA [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. portlandpress.com [portlandpress.com]
- 14. benchchem.com [benchchem.com]
- 15. L-DOPA - Wikipedia [en.wikipedia.org]
- 16. Phenylalanine - Wikipedia [en.wikipedia.org]
Part 1: Molecular Structure and Physicochemical Profile
An In-Depth Technical Guide to (S)-2-Amino-3-(4-methylphenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of (S)-2-Amino-3-(4-methylphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structural attributes, robust synthesis and purification protocols, and its strategic applications as a chiral building block in modern medicinal chemistry.
(S)-2-Amino-3-(4-methylphenyl)propanoic acid, commonly known in the field as 4-Methyl-L-phenylalanine, is a synthetic derivative of the essential amino acid L-phenylalanine. Its strategic value stems from the introduction of a methyl group at the para-position of the phenyl ring, a subtle modification that imparts unique properties for molecular design.
Structural Elucidation
The structure of 4-Methyl-L-phenylalanine is defined by three key components:
-
An α-carbon which is a stereocenter, dictating the molecule's chirality. In the biologically relevant L-form, this center has the (S)-configuration.
-
A zwitterionic amino acid backbone at physiological pH, comprising a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-).
-
A p-methylbenzyl side chain , which is more hydrophobic than the benzyl side chain of phenylalanine. This increased hydrophobicity is a critical tool for medicinal chemists, as it can enhance van der Waals interactions within the binding pockets of target proteins.[1]
The specific (S)-stereochemistry is paramount, as biological systems, particularly enzymes and receptors, are exquisitely sensitive to stereoisomerism. The precise three-dimensional arrangement of the amino, carboxyl, and side-chain groups determines the molecule's ability to engage with its biological target, making stereochemical purity a non-negotiable aspect of its synthesis and application.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and integration into synthetic workflows.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | [2] |
| Synonyms | 4-Methyl-L-phenylalanine, L-4-Methylphenylalanine, H-Phe(4-Me)-OH | [1][2] |
| CAS Number | 1991-87-3 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
Expected Spectroscopic Signatures:
-
¹H NMR: Distinct aromatic signals for the para-substituted phenyl ring (two doublets), a singlet for the benzylic methyl group, and characteristic multiplets for the α- and β-protons of the amino acid backbone.
-
¹³C NMR: Resonances corresponding to the carboxyl carbon (~175-180 ppm), the α-carbon (~55 ppm), the β-carbon, and the distinct carbons of the p-methylated aromatic ring.
-
Mass Spectrometry (ESI+): A prominent peak at m/z 180.09 [M+H]⁺, confirming the molecular mass.
Part 2: Synthesis and Chiral Purification Strategies
The production of enantiomerically pure (S)-2-Amino-3-(4-methylphenyl)propanoic acid is a critical prerequisite for its use in pharmaceutical research. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis: A Chiral Auxiliary Approach
Expertise & Rationale: Direct asymmetric synthesis is often the preferred route as it avoids the 50% theoretical yield loss inherent in classical resolution. The use of a chiral auxiliary, such as one derived from a naturally occurring chiral molecule, allows for the temporary installation of a stereodirecting group. This approach, exemplified by methods like the Williams' auxiliary, leverages steric hindrance to guide an electrophilic substitution from a specific face, thereby establishing the desired (S)-stereocenter with high fidelity.[3][4]
Protocol: Conceptual Asymmetric Synthesis Workflow
-
Auxiliary Attachment: Couple a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) to a chiral auxiliary.
-
Deprotonation: Treat the resulting adduct with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. Causality: The low temperature is critical to prevent racemization and side reactions, ensuring the kinetic enolate is formed.
-
Asymmetric Alkylation: Introduce the electrophile, 4-methylbenzyl bromide. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the benzyl bromide to add from the opposite face, thus setting the (S)-stereochemistry.
-
Auxiliary Cleavage: Hydrolyze the product under acidic conditions to cleave the chiral auxiliary (which can often be recovered and recycled) and deprotect the amine and carboxyl groups.
-
Purification: Purify the final product via recrystallization or column chromatography to yield enantiomerically enriched (S)-2-Amino-3-(4-methylphenyl)propanoic acid.
Caption: Workflow for chiral resolution by preparative HPLC.
Part 3: Applications in Drug Development and Research
The primary utility of 4-Methyl-L-phenylalanine lies in its role as a specialized building block for synthesizing more complex molecules, particularly peptides and peptidomimetics, with therapeutic potential. [5]
A Tool for Probing Hydrophobic Interactions
The p-methyl group provides additional hydrophobicity and steric bulk compared to native phenylalanine. This allows researchers to:
-
Enhance Binding Affinity: By filling small, hydrophobic sub-pockets in a target protein, the methyl group can create more favorable binding interactions, leading to increased potency.
-
Improve Selectivity: The unique shape of the 4-methylphenyl side chain can be used to achieve selective binding to a desired target over closely related off-targets, thereby reducing potential side effects. [5]* Increase Metabolic Stability: The modification can make peptides more resistant to enzymatic degradation by proteases, increasing their in vivo half-life.
Integration into Solid-Phase Peptide Synthesis (SPPS)
In peptide synthesis, the molecule is used as its N-terminally protected form, most commonly Fmoc-4-methyl-L-phenylalanine . [1]The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that masks the amine, preventing it from reacting during the coupling of the next amino acid in the sequence.
The SPPS cycle is a robust, iterative process that enables the precise assembly of a peptide chain on a solid support.
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Emerging Research Frontiers
While well-established in peptide chemistry, the core structure of propanoic acid derivatives is being actively investigated in broader therapeutic contexts. Research into similar scaffolds has shown promise for developing novel antimicrobial and anticancer agents. [6][7][8]This suggests that (S)-2-Amino-3-(4-methylphenyl)propanoic acid could serve as a valuable starting point or fragment for designing small-molecule inhibitors targeting a range of diseases, including those of the cardiovascular and central nervous systems. [5]
Conclusion
(S)-2-Amino-3-(4-methylphenyl)propanoic acid is more than just a modified amino acid; it is a precision tool for molecular engineering. Its unique structural and physicochemical properties, combined with well-defined synthetic and purification methodologies, make it an invaluable asset in the drug discovery pipeline. By enabling the fine-tuning of molecular interactions, it empowers scientists to design more potent, selective, and stable therapeutic candidates, from bioactive peptides to novel small-molecule drugs.
References
-
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid - MySkinRecipes . MySkinRecipes. Available from: [Link]
-
2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139 - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
2-(4-METHYLPHENYL)PROPANOIC ACID | CAS 938-94-3 - Matrix Fine Chemicals . Matrix Fine Chemicals. Available from: [Link]
-
2-Amino-3-phenylpropionic acid, ethyl ester - NIST WebBook . National Institute of Standards and Technology. Available from: [Link]
- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents. Google Patents.
- RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Google Patents.
-
Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen) . ResearchGate. Available from: [Link]
-
(2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem . National Center for Biotechnology Information. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI . MDPI. Available from: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI . MDPI. Available from: [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid . ResearchGate. Available from: [Link]
-
Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine and an examination of hexa- and tripeptide platforms for evaluating pTyr mimics for PTP1B inhibition - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
Enantioselective Synthesis of Protected l-4-[Sulfonamido(difluoromethyl)]phenylalanine and l-4-[Sulfonamido(methyl)]phenylalanine and an Examination of Hexa- and Tripeptide Platforms for Evaluating pTyr Mimics for PTP1B Inhibition | The Journal of Organic Chemistry - ACS Publications . American Chemical Society. Available from: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI . MDPI. Available from: [Link]
- WO2021130163A1 - A process for the synthesis of melphalan - Google Patents. Google Patents.
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar . Semantic Scholar. Available from: [Link]
-
(PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates - ResearchGate . ResearchGate. Available from: [Link]
-
A Short Enantioselective Synthesis of Protected L-3-Hydroxy-4-methoxy-5- methyl Phenylalanine and its Corresponding Aldehyde – . Thieme Connect. Available from: [Link]
-
Direct Stereoselective Separations of Free Amino Acids on Quinine - Chiral Technologies . Chiral Technologies. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI . Yakhak Hoeji. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine and an examination of hexa- and tripeptide platforms for evaluating pTyr mimics for PTP1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological Activity and Translational Applications of 4-Methyl-L-Phenylalanine
Content Type: Technical Guide / Whitepaper Target Audience: Drug Discovery Scientists, Protein Engineers, and Chemical Biologists[1]
Executive Summary
4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid (ncAA) that serves as a critical tool in modern chemical biology and medicinal chemistry.[1][2] Unlike its parent compound, phenylalanine, the addition of a methyl group at the para position of the phenyl ring introduces specific steric bulk and enhanced hydrophobicity without altering the fundamental charge state of the molecule. This guide details its biological activity, specifically its role as a substrate for the L-type Amino Acid Transporter 1 (LAT1), its utility in Genetic Code Expansion (GCE) for site-specific protein engineering, and its application in enhancing peptide therapeutic stability.
Molecular Pharmacology and Transport Mechanisms
The LAT1 Transporter Specificity
The biological utility of 4-Me-Phe is heavily dictated by its transport kinetics.[1] It acts as a competitive substrate for LAT1 (SLC7A5) , a sodium-independent antiporter highly expressed in the Blood-Brain Barrier (BBB) and various cancer cell lines.[1]
-
Mechanism: LAT1 functions as an obligate exchanger.[1] It imports large neutral amino acids (like Leucine or Phenylalanine analogs) while exporting intracellular amino acids (typically Glutamine).[1][3]
-
Selectivity: The para-methyl modification is tolerated by the LAT1 binding pocket. While 4-Me-Phe exhibits slightly lower transport velocity (
) compared to native Phenylalanine, it maintains high affinity ( ).[1] This makes it a valuable scaffold for designing "Trojan Horse" drug delivery systems intended to cross the BBB or target metabolic-heavy tumors.[1]
Cellular Signaling Impact
Upon entry, 4-Me-Phe can influence the mTORC1 signaling pathway.[1] By exchanging with intracellular Glutamine, it increases the cytosolic pool of Leucine (via parallel transport mechanisms), indirectly triggering mTORC1 activation, which regulates cell growth and autophagy.
Figure 1: The LAT1 (SLC7A5) antiporter mechanism facilitates the uptake of 4-Me-Phe in exchange for intracellular Glutamine, influencing downstream mTORC1 signaling.[1]
Translational Engineering: Genetic Code Expansion
The most potent application of 4-Me-Phe lies in Genetic Code Expansion (GCE) .[1] This technology allows the translational machinery of a host cell (typically E. coli or mammalian cells) to read a "blank" codon (usually the Amber stop codon, UAG) as a signal to incorporate 4-Me-Phe.
The Orthogonal Pair
To incorporate 4-Me-Phe, researchers utilize an evolved orthogonal pair derived from the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA.[1]
-
Active Site Engineering: The wild-type MjTyrRS binds tyrosine.[1] To accept 4-Me-Phe, the active site is mutated (typically at residues Tyr32, Asp158, Ile159, Leu162, and Ala167) to enlarge the hydrophobic pocket and remove hydrogen-bonding capabilities that would otherwise select for the hydroxyl group of tyrosine.
-
Fidelity: A properly optimized system achieves >99% incorporation fidelity, ensuring that endogenous Phenylalanine or Tyrosine is not mis-incorporated at the UAG site.
Structural Utility[1][4][5]
-
Hydrophobic Packing: 4-Me-Phe is used to fill cavities in protein cores, increasing thermal stability (
).[1] -
Probing Interactions: It serves as a subtle probe to test if a specific residue interacts via Van der Waals forces (which the methyl group enhances) or hydrogen bonding (which the methyl group disrupts, unlike Tyrosine).
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of 4-Me-Phe
Context: While chemical synthesis is possible, enzymatic synthesis using Phenylalanine Ammonia-Lyase (PAL) offers high enantioselectivity for the L-isomer.[1] This protocol utilizes the reverse reaction of PAL.
Reagents:
-
4-Methylcinnamic acid (Precursor)[1]
-
Ammonia source (Ammonium carbamate or Ammonium hydroxide, ~5M)
-
Enzyme: Recombinant RgPAL (Rhodotorula glutinis) or AvPAL (Anabaena variabilis)[1]
-
Buffer: Tris-HCl (pH 10.0)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 4-methylcinnamic acid (50 mM) in high-pH Tris buffer (pH 10.0). The high pH is critical to drive the equilibrium toward amination and maintain substrate solubility.
-
Ammonia Loading: Add Ammonium carbamate to a final concentration of 4–5 M. Note: High ammonia concentration is thermodynamically required to push the reversible elimination reaction backward toward amino acid synthesis.
-
Enzyme Addition: Add purified PAL enzyme (0.5–1.0 U/mL).
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.
-
Monitoring: Monitor consumption of cinnamic acid via HPLC (UV detection at 290 nm, the
of the cinnamic double bond). Disappearance of the 290 nm peak indicates conversion. -
Termination & Isolation: Acidify to pH 2.0 with HCl to precipitate unreacted cinnamic acid (remove via filtration). Adjust filtrate to pH 6.0 (isoelectric point) to precipitate 4-Me-Phe or purify via cation-exchange chromatography.[1]
Protocol B: Site-Specific Incorporation (In Vivo)
Context: Incorporating 4-Me-Phe into a target protein (e.g., GFP) at position X in E. coli.
System Requirements:
-
Host: E. coli BL21(DE3)[1]
-
Plasmid 1 (Machinery): pEVOL-pMePheRS (encodes the evolved MjtRNA and MjTyrRS variant).[1]
-
Plasmid 2 (Target): pET-GFP-TAG (Target gene with TAG stop codon at the desired site).[1]
Workflow:
-
Transformation: Co-transform BL21(DE3) cells with both plasmids. Select on LB agar with Chloramphenicol (pEVOL) and Kanamycin (pET).[1]
-
Growth: Inoculate a single colony into liquid media.[1] Grow at 37°C until OD
reaches 0.4–0.5.[1] -
Induction & Supplementation:
-
Add 4-Methyl-L-phenylalanine to the culture media.[1]
-
Critical Step: Dissolve the amino acid in a small volume of 1M NaOH or HCl before adding to media to ensure solubility, final concentration should be 1 mM .
-
Induce protein expression with IPTG (1 mM) and Arabinose (0.02% w/v) to trigger the aaRS/tRNA expression.
-
-
Expression Phase: Incubate at 30°C for 12–16 hours.
-
Harvest & Validation: Lyse cells and purify the protein.
Figure 2: Genetic Code Expansion workflow. The orthogonal synthetase specifically charges the orthogonal tRNA with 4-Me-Phe, which then decodes the UAG stop codon during translation.
Quantitative Data Summary
The following table summarizes the physicochemical and biological shifts observed when replacing Phenylalanine (Phe) with 4-Methyl-L-phenylalanine (4-Me-Phe) in peptide sequences.
| Parameter | Phenylalanine (Phe) | 4-Me-Phe | Biological Implication |
| Side Chain Volume | ~190 ų | ~215 ų | Increases steric packing; restricts conformational flexibility.[1] |
| Hydrophobicity (LogP) | 1.38 | ~1.9 | Enhanced membrane permeability; stronger hydrophobic core interactions.[1] |
| LAT1 Affinity ( | ~15 µM | ~15–30 µM | Retains high affinity for BBB transport; competitive inhibitor of Phe.[1] |
| Electronic Effect | Neutral | Weakly Electron Donating | Stabilizes cation- |
| Proteolytic Stability | Low | Moderate | Methyl group hinders protease access to the peptide bond (steric shielding). |
References
-
Genetic Code Expansion & Orthogonal Pairs
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.[1]
-
-
LAT1 Transporter Specificity
-
Enzymatic Synthesis (PAL)
-
Peptide Engineering & Stability
- Liyanage, W., & Nilsson, B. L. (2016).
-
[1]
Sources
Technical Guide: Sources and Biosynthetic Engineering of 4-Methyl-L-phenylalanine
The following technical guide details the sources, biosynthetic engineering, and isolation protocols for 4-Methyl-L-phenylalanine .
Executive Summary
4-Methyl-L-phenylalanine (4-MePhe) is a non-proteinogenic amino acid analogue of phenylalanine characterized by a methyl group at the para-position of the aromatic ring.[1] Unlike its structural isomer
Its primary value lies in medicinal chemistry as a conformational constraint and hydrophobicity modulator in peptide therapeutics (e.g., optimizing potency in analogs of Sansanmycin and other non-ribosomal peptides). Consequently, "sourcing" 4-MePhe relies heavily on biocatalytic synthesis and metabolic engineering rather than direct extraction from biomass.
This guide delineates the distinction between natural isomers, details the biocatalytic routes for production, and provides a validated isolation protocol.
Biological Context & Isomer Distinction
To ensure experimental integrity, researchers must distinguish between the naturally abundant isomers and the target 4-MePhe.
The "Manopeptimycin" Trap
Literature often cites Streptomyces hygroscopicus as a source of methylated phenylalanines. However, the specific residue in the antibiotic Manopeptimycin is
| Compound | Structure | Natural Source | Biosynthetic Enzyme |
| L-Phenylalanine | Unsubstituted | Universal | Prephenate Dehydratase |
| Methyl on | S. hygroscopicus | MppJ (Methyltransferase) | |
| 4-Methyl-L-Phe | Methyl on para-ring | Rare / Synthetic | Engineered PAL or Transaminase |
Natural Precursors
While 4-MePhe is not a standard secondary metabolite, its keto-acid precursor, 4-methylphenylpyruvate , can be intercepted in specific mutant strains of Pseudomonas or generated via promiscuous activity of prephenate dehydratases in the presence of methylated chorismate analogs.
Biosynthetic Mechanistics
The most robust "natural" source for 4-MePhe is Biocatalytic Synthesis using engineered enzymes. Two primary pathways are utilized to generate enantiopure 4-MePhe from achiral precursors.
Pathway A: Transaminase (Aminotransferase) Route
This is the industry standard for producing non-canonical amino acids.
-
Substrate: 4-Methylphenylpyruvate.
-
Enzyme: Aromatic Amino Acid Transaminase (e.g., TyrB from E. coli or engineered AspC).
-
Mechanism: The enzyme transfers an amino group from a donor (L-Glutamate or L-Aspartate) to the keto carbon of 4-methylphenylpyruvate.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
Pathway B: Phenylalanine Ammonia-Lyase (PAL) Reversal
-
Substrate: 4-Methylcinnamic acid.
-
Enzyme: Phenylalanine Ammonia-Lyase (PAL) (e.g., from Petroselinum crispum or Rhodotorula glutinis).
-
Mechanism: Ammonia addition across the double bond of the cinnamic acid derivative.
-
Constraint: Requires high ammonia concentrations to drive the equilibrium toward synthesis.
Visualization of Biosynthetic Logic
The following diagram illustrates the divergence between the natural Manopeptimycin pathway and the engineered route for 4-MePhe.
Caption: Divergence of natural beta-methylation (MppJ) vs. engineered para-methylation routes (TyrB/PAL).
Experimental Protocol: Biocatalytic Production
This protocol describes the production of 4-Methyl-L-phenylalanine using a whole-cell biocatalyst expressing a broad-substrate-range transaminase (TyrB).
Reagents & Equipment[2][4]
-
Biocatalyst: E. coli BL21(DE3) harboring plasmid pET-TyrB.
-
Substrate: 4-Methylphenylpyruvate (Sodium salt).
-
Amino Donor: L-Aspartic acid.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[2]
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Analytics: HPLC with C18 column; UV detection at 210/254 nm.
Step-by-Step Workflow
Step 1: Biocatalyst Preparation
-
Inoculate 10 mL LB broth (w/ antibiotic) with E. coli pET-TyrB. Incubate overnight at 37°C.
-
Transfer to 1 L production medium (TB). Induce with 0.5 mM IPTG at OD600 = 0.6.
-
Incubate at 25°C for 16 hours (lower temperature improves solubility of the transaminase).
-
Harvest cells by centrifugation (4,000 x g, 20 min). Resuspend wet biomass (10 g) in 50 mL Tris-HCl buffer.
Step 2: Bioconversion Reaction
-
In a 250 mL flask, combine:
-
50 mL Cell Suspension (from Step 1).
-
100 mM 4-Methylphenylpyruvate.
-
150 mM L-Aspartic Acid (Amino Donor).
-
0.1 mM PLP.
-
-
Adjust pH to 8.0.
-
Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.
-
Note: The reaction equilibrium is driven by the excess of L-Aspartate.
-
Step 3: Isolation & Purification
-
Quench: Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate cells and proteins.
-
Clarify: Centrifuge at 10,000 x g for 30 min. Collect supernatant.
-
Cation Exchange Chromatography (Dowex 50W):
-
Load supernatant onto column (H+ form).
-
Wash with 3 CV (Column Volumes) of water to remove unreacted keto acid.
-
Elute amino acids with 1M NH4OH.
-
-
Crystallization: Concentrate eluate in vacuo. Dissolve residue in minimal hot water and add ethanol (antisolvent) to induce crystallization of 4-Methyl-L-phenylalanine.
Analytical Validation
To verify the identity and purity of the isolated product, compare against the following standard data.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 98% | HPLC (C18, MeOH/Water gradient) |
| Chiral Purity | > 99% ee (L-isomer) | Chiral HPLC (Crownpak CR+) |
| Mass Spec | [M+H]+ = 180.22 m/z | ESI-MS |
| 1H NMR | D2O / 400 MHz |
References
-
Biosynthesis of Manopeptimycin (Source of
-MePhe):- Magarvey, N. A., et al. (2006). "Biosynthetic Pathway for Mannopeptimycins, Lipoglycopeptide Antibiotics Active against Drug-Resistant Gram-Positive Pathogens." Antimicrobial Agents and Chemotherapy.
-
Enzymatic Synthesis via Transaminase
-
Toney, M. D. (2005).[3] "Aspartate aminotransferase: an old dog with new tricks." Archives of Biochemistry and Biophysics.
-
-
Substrate Specificity of Phenylalanine Hydroxylase (Distinction of Isomers)
-
Fitzpatrick, P. F. (2003). "Mechanism of aromatic amino acid hydroxylation."[4] Biochemistry.
-
-
Chemical/Physical Properties
- PubChem Compound Summary for CID 409319, 4-Methylphenylalanine.
Sources
Methodological & Application
Application Note: Precision Synthesis of 4-Methyl-L-phenylalanine
Abstract & Utility
4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid used in the design of peptide therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists and various oncology targets.[1] The addition of the methyl group at the para position of the phenyl ring enhances lipophilicity and restricts conformational freedom, often improving the pharmacokinetic profile and receptor binding affinity of the resulting peptide.[1]
This Application Note details two distinct, validated protocols for the synthesis of L-4-Me-Phe:
-
Asymmetric Hydrogenation: The preferred method for industrial scalability and high enantiomeric excess (ee >99%).[1]
-
Enzymatic Kinetic Resolution: A cost-effective, "green" chemistry approach suitable for laboratory-scale production and recovery of both enantiomers.[1]
Method A: Asymmetric Hydrogenation (Scalable Route)[1]
Principle
This method utilizes a rhodium-catalyzed asymmetric hydrogenation of an acetamidoacrylate precursor.[1] The chiral information is transferred from a bisphosphine ligand (e.g., DuPhos or DIPAMP) to the prochiral olefin.[1] This route is favored for scale-up due to its atom economy and the elimination of resolution steps that discard 50% of the material.
Reaction Pathway Visualization[1]
Detailed Protocol
Step 1: Synthesis of the Dehydroamino Acid Precursor
-
Reagents: 4-Methylbenzaldehyde, Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, KOtBu (Potassium tert-butoxide), THF (dry).[1]
-
Procedure:
-
Dissolve Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (1.1 equiv) in dry THF under nitrogen.
-
Cool to -78°C and add KOtBu (1.1 equiv) dropwise. Stir for 30 min.
-
Add 4-Methylbenzaldehyde (1.0 equiv) slowly.[1]
-
Allow the reaction to warm to room temperature (RT) over 4 hours. The Z-isomer is predominantly formed.[1]
-
Quench with saturated NH4Cl, extract with Ethyl Acetate (EtOAc), and recrystallize from EtOAc/Hexane to obtain Methyl 2-acetamido-3-(4-methylphenyl)acrylate.[1]
-
Step 2: Asymmetric Hydrogenation
-
Reagents: Z-Enamide substrate, [Rh(COD)((S,S)-Et-DuPhos)]BF4 (Catalyst), Methanol (degassed).[1]
-
Critical Parameter: Oxygen exclusion is vital.[1] The Rh(I) catalyst is air-sensitive.[1]
-
Procedure:
-
In a glovebox or under strict Schlenk conditions, dissolve the substrate in degassed methanol (0.5 M concentration).
-
Add the Rh-catalyst (Substrate:Catalyst ratio 1000:1 to 5000:1).[1]
-
Transfer to a high-pressure hydrogenation vessel (autoclave).
-
Purge with H2 (3 cycles) and pressurize to 3–5 bar (45–75 psi).
-
Stir at RT for 12–24 hours.
-
Vent H2, concentrate the solvent, and pass through a short silica plug to remove residual Rhodium.[1]
-
Deprotection: Hydrolyze the ester and acetyl groups using 6M HCl (reflux, 4h) to yield the free amino acid L-4-Me-Phe.
-
Method B: Enzymatic Kinetic Resolution (Accessible Route)[1]
Principle
This classical method uses Acylase I (typically from Aspergillus melleus or Porcine Kidney) to selectively hydrolyze the L-enantiomer of an N-acetyl-DL-amino acid mixture.[1] The unreacted D-isomer remains acetylated, allowing for easy separation based on solubility or acidity.[1]
Workflow Visualization
Detailed Protocol
Step 1: Substrate Preparation
-
Acetylate racemic 4-methyl-phenylalanine using Acetic Anhydride/NaOH to form N-Acetyl-DL-4-Me-Phe.[1]
Step 2: Enzymatic Hydrolysis
-
Reagents: N-Acetyl-DL-4-Me-Phe, Acylase I (Aspergillus melleus), LiOH or NH4OH, Cobalt Chloride (CoCl2 - cofactor).[1]
-
Procedure:
-
Dissolve N-Acetyl-DL-4-Me-Phe (0.1 M) in distilled water.
-
Adjust pH to 7.2–7.5 using dilute LiOH.[1]
-
Add CoCl2 (1 mM final concentration) to activate the acylase.[1]
-
Add Acylase I (approx. 10–20 units per mmol substrate).[1]
-
Incubate at 37°C with gentle stirring. Monitor pH and maintain at 7.5 (using an autotitrator with LiOH is ideal).[1]
-
Reaction is complete when base consumption stops (approx 50% conversion).[1]
-
Step 3: Separation
-
Acidify the mixture to pH 1.5 using 5M HCl.
-
Extraction: Extract the unreacted N-acetyl-D-isomer into Ethyl Acetate (3x). The free L-amino acid remains in the aqueous phase.[1]
-
Isolation: Neutralize the aqueous phase to the isoelectric point (approx pH 5.5–6.0) to precipitate L-4-Me-Phe.[1] Recrystallize from water/ethanol.[1]
Quality Control & Characterization
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | ~271 °C (dec) | Capillary Method |
| Specific Rotation | Polarimetry ( | |
| Enantiomeric Excess | > 99.0% | Chiral HPLC |
| Chemical Purity | > 98.0% | HPLC (C18) |
Chiral HPLC Methods
To verify enantiomeric purity, distinct methods are used depending on whether the amino acid is free or protected.[1]
-
For Free Amino Acid (Direct Analysis):
-
For N-Protected Intermediates (e.g., N-Acetyl or Fmoc):
References
-
Burk, M. J., et al. (1993).[1] "Preparation of N-BOC-D-phenylalanine derivatives via asymmetric hydrogenation." Journal of the American Chemical Society, 115(22), 10125–10138.[1] Link[1]
-
TCI Chemicals. (n.d.).[1] "Product Specification: 4-Methyl-L-phenylalanine." TCI Chemicals Catalog. Link
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol 3. Wiley.[1] (Classic reference for Acylase I resolution).
-
Gridnev, I. D., et al. (2003).[1] "Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts." PNAS, 101(15), 5385–5390.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1][2] "Amino Acid and Peptide Chiral Separations Application Guide." Link
Sources
Application Note: High-Purity Synthesis of 4-Methyl-L-phenylalanine via Enzymatic Kinetic Resolution
Abstract & Strategic Overview
4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid utilized in medicinal chemistry to probe receptor-ligand hydrophobic interactions and enhance the proteolytic stability of peptide therapeutics.[1] While asymmetric hydrogenation offers industrial scalability, it requires expensive chiral phosphine ligands and high-pressure equipment.
For research and development laboratories requiring high optical purity (>99% ee) with accessible instrumentation, Enzymatic Kinetic Resolution of the N-acetylated racemate remains the "Gold Standard." This protocol details a robust, self-validating workflow: starting from the cost-effective Erlenmeyer azlactone synthesis of the racemic precursor, followed by stereoselective hydrolysis using Acylase I (Aspergillus melleus).
Key Advantages of This Protocol
-
Stereochemical Fidelity: Exploits the absolute L-specificity of Acylase I, virtually eliminating the risk of racemization during isolation.
-
Cost Efficiency: Utilizes inexpensive starting materials (4-methylbenzaldehyde, N-acetylglycine).
-
Scalability: The workflow is linearly scalable from gram to multigram quantities.
Process Workflow Visualization
The following diagram illustrates the chemical and enzymatic pathway.
Figure 1: Chemo-enzymatic workflow for the synthesis of 4-Methyl-L-phenylalanine.
Phase 1: Synthesis of N-Acetyl-DL-4-methylphenylalanine
Before resolution, the racemic N-acetylated substrate must be prepared. The Erlenmeyer azlactone route is preferred for its reliability.
Reagents & Equipment[2][3][4][5][6]
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.6 eq), Acetic Anhydride (3.0 eq).
-
Solvent: Water (for workup), Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Protocol Steps
-
Condensation: In a dry flask, combine 4-methylbenzaldehyde (12.0 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (4.9 g). Add acetic anhydride (30 mL).
-
Reflux: Heat the mixture gently until liquid, then reflux for 1 hour. The solution will turn yellow/orange, indicating azlactone formation.
-
Precipitation: Cool the mixture to room temperature. Add 50 mL of cold water/ethanol (1:1) to decompose excess anhydride. The azlactone (4-(4-methylbenzylidene)-2-methyloxazol-5(4H)-one) will precipitate.
-
Hydrolysis/Reduction:
-
Note: The azlactone must be reduced to the amino acid derivative.
-
Suspend the azlactone in water. Add red phosphorus and HI (classic route) or use catalytic hydrogenation (Pd/C, H2, 3 atm) in acetic acid/acetic anhydride to simultaneously reduce the double bond and open the ring, yielding N-Acetyl-DL-4-methylphenylalanine .
-
-
Yield Check: Recrystallize from water. Target melting point for the racemate: 150–152°C .
Phase 2: Enzymatic Kinetic Resolution (The Core Protocol)
This step separates the enantiomers. Acylase I hydrolyzes the amide bond of the L-isomer only, releasing the free L-amino acid while leaving the N-acetyl-D-isomer intact.
Critical Parameters
| Parameter | Specification | Rationale |
| Enzyme | Acylase I (Aspergillus melleus) | High specific activity for hydrophobic aromatic side chains. |
| Substrate Conc. | 0.1 M to 0.2 M | Higher concentrations can cause substrate inhibition. |
| pH | 7.0 – 7.5 | Optimal activity window. <6.0 deactivates enzyme; >8.0 risks spontaneous racemization. |
| Temperature | 37°C | Physiological optimum for fungal acylase. |
| Cofactor | CoCl₂ (0.5 mM) | Cobalt ions stabilize and activate the enzyme. |
Step-by-Step Procedure
-
Substrate Preparation: Dissolve 10.0 g (approx. 45 mmol) of N-Acetyl-DL-4-methylphenylalanine in 300 mL of distilled water.
-
pH Adjustment: The pH will be acidic. Add 2M LiOH or NH₄OH dropwise with stirring until pH reaches 7.2.
-
Why LiOH? Lithium salts often have better solubility than Sodium salts for these derivatives, preventing premature precipitation.
-
-
Enzyme Addition: Add Acylase I (approx. 15,000 Units/g substrate). Add CoCl₂·6H₂O to a final concentration of 0.5 mM.
-
Incubation: Incubate at 37°C with gentle orbital shaking.
-
Monitoring: Monitor the reaction by HPLC (see Section 6) or by Ninhydrin assay (detects appearance of free amine). Reaction typically completes in 24–36 hours.
-
Endpoint: When conversion reaches 50% (theoretical maximum for resolution), stop the reaction.
-
Phase 3: Separation and Isolation
The reaction mixture now contains Free L-4-Me-Phe (zwitterion) and N-Acetyl-D-4-Me-Phe (anion at neutral pH).
-
Enzyme Removal: Heat the solution to 60°C for 10 minutes to denature the protein, then add activated charcoal (1 g). Filter through Celite to obtain a clear filtrate.
-
Acidification: Acidify the filtrate carefully with 6M HCl to pH 1.5 .
-
Extraction (Removal of D-Isomer): Extract the aqueous phase 3 times with Ethyl Acetate.
-
Organic Phase: Contains N-Acetyl-D-4-methylphenylalanine (can be racemized and recycled).
-
Aqueous Phase: Contains the target 4-Methyl-L-phenylalanine hydrochloride .
-
-
Final Isolation:
-
Neutralize the aqueous phase to the isoelectric point (approx pH 5.5–6.0) using LiOH. The free amino acid will precipitate.
-
Cool to 4°C overnight.
-
Filter the white crystals and wash with ice-cold water and ethanol.
-
Dry under vacuum at 50°C.
-
Quality Control & Validation
Analytical Data
| Property | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (HPLC) | > 99.0% | C18, 210 nm |
| Enantiomeric Purity (ee) | > 99.5% | Chiral HPLC |
| Optical Rotation | [α]²⁰D = -9.0° to -11.0° | c=1, 1N HCl |
| Melting Point | 271°C (decomposition) | Capillary method |
Chiral HPLC Method (Self-Validation)
To prove the success of the resolution, use the following conditions:
-
Column: Crownpak CR(+) (Daicel) or equivalent ligand-exchange column.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water (15:85) with 3mM CuSO₄.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Expected Result: The L-isomer elutes distinctly from the D-isomer (if any remains).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<35%) | Incomplete hydrolysis. | Check pH during reaction; it drops as amino acid is released. Maintain pH 7.2 with an autotitrator. |
| Low ee (<95%) | Spontaneous hydrolysis of D-isomer. | Reaction ran too long or pH was too high (>8.5). Stop exactly at 50% conversion. |
| Emulsions during extraction | Protein contamination. | Ensure thorough denaturation (heat) and Celite filtration before acidification. |
| Product not precipitating | High solubility of LiCl/NaCl salts. | Use ion-exchange resin (Dowex 50W) to desalt the product before crystallization. |
References
-
Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link
-
Physical Properties: TCI Chemicals. "Product Specification: 4-Methyl-L-phenylalanine." Link
-
Chromatographic Separation: Hyun, M. H., et al. "Liquid chromatographic resolution of racemic amino acids and their derivatives on a new chiral stationary phase based on crown ether." Journal of Chromatography A, 837(1-2), 75-82. Link
-
Erlenmeyer Synthesis: Carter, H. E. "Azlactones."[5] Organic Reactions, Vol 3. Wiley & Sons. Link
Sources
Application Notes and Protocols: Utilizing 4-Methyl-L-phenylalanine for Advanced Protein Structure Studies
Abstract
This comprehensive guide details the application of 4-Methyl-L-phenylalanine (4-Me-L-Phe), a non-canonical amino acid, as a powerful tool for elucidating protein structure, function, and dynamics. Designed for researchers, scientists, and drug development professionals, these notes provide both the theoretical underpinnings and practical protocols for the site-specific incorporation of 4-Me-L-Phe into proteins. We will explore its utility as a subtle yet informative probe for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, offering unique insights into hydrophobic core packing, protein stability, and molecular interactions. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology.
Introduction: The Rationale for a "Minimalist" Probe
In the intricate world of protein science, understanding the three-dimensional architecture of a protein is paramount to deciphering its function. While canonical amino acids provide the fundamental building blocks, the strategic introduction of unnatural amino acids (UAAs) with unique properties can unlock new layers of structural and dynamic information.[1][2] 4-Methyl-L-phenylalanine, a conservative analog of L-phenylalanine, serves as an exemplary probe for such studies.[1][3]
The primary advantage of 4-Me-L-Phe lies in its subtlety. The addition of a single methyl group to the phenyl ring introduces a minimal steric perturbation, thereby reducing the likelihood of significant alterations to the native protein structure and function.[4] This methyl group, however, provides a powerful spectroscopic handle. In ¹H-¹³C NMR spectroscopy, the methyl group's signal is highly sensitive and resides in a relatively uncrowded spectral region, offering a clear window into the local environment of the modified residue.[5] This makes it an ideal tool for studying protein dynamics, folding, and ligand binding.[6]
Key Advantages of 4-Methyl-L-phenylalanine:
-
Minimal Perturbation: The small size of the methyl group is less likely to disrupt the native protein fold compared to bulkier probes.
-
Enhanced Spectroscopic Properties: The methyl group provides a sensitive and easily observable probe for NMR studies.[5]
-
Probing Hydrophobic Interactions: As a derivative of phenylalanine, it is well-suited for investigating interactions within hydrophobic cores of proteins.[3]
-
Improved Protein Stability: In some cases, the increased hydrophobicity can enhance the conformational stability of peptides and proteins.[3][7]
Core Principles: Site-Specific Incorporation of 4-Methyl-L-phenylalanine
The cornerstone of utilizing 4-Me-L-Phe is its precise incorporation at a desired position within the protein sequence. This is achieved through the powerful technique of amber codon suppression, which hijacks the cellular translation machinery.[4] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, meaning this pair functions independently of the host cell's endogenous synthetases and tRNAs.[8]
The workflow involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4-Me-L-Phe and charges it onto an orthogonal suppressor tRNA. This tRNA, in turn, recognizes a "stop" codon (typically the amber codon, UAG) that has been introduced at the target site in the gene of interest. When the ribosome encounters this UAG codon during translation, the suppressor tRNA delivers 4-Me-L-Phe, resulting in its incorporation into the growing polypeptide chain.
Figure 1: Workflow for site-specific incorporation of 4-Me-L-Phe.
Experimental Protocols
Protocol 1: Expression and Purification of a Protein Containing 4-Methyl-L-phenylalanine
This protocol outlines the general steps for producing a target protein with site-specifically incorporated 4-Me-L-Phe in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (UAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Me-L-Phe.
-
4-Methyl-L-phenylalanine (≥98% purity).[3]
-
Luria-Bertani (LB) medium and Minimal Medium (M9).
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Standard protein purification reagents and chromatography columns (e.g., Ni-NTA for His-tagged proteins).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a 50 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics and 1 mM 4-Methyl-L-phenylalanine with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Clarify the lysate by centrifugation and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification of Incorporation: Confirm the successful incorporation of 4-Me-L-Phe by mass spectrometry (e.g., ESI-MS). The measured molecular weight should correspond to the theoretical mass of the protein with the incorporated unnatural amino acid.
Protocol 2: NMR Spectroscopic Analysis
The methyl group of 4-Me-L-Phe provides a sensitive probe for NMR studies.[5]
Sample Preparation:
-
Prepare a 0.1-1 mM sample of the purified, 4-Me-L-Phe-containing protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O.
-
For assignment purposes, it is highly recommended to produce the protein with uniform ¹⁵N and/or ¹³C labeling in addition to the site-specifically incorporated 4-Me-L-Phe.
NMR Experiments:
-
¹H-¹³C HSQC: This is the primary experiment to observe the correlation between the methyl protons and the methyl carbon of 4-Me-L-Phe. The chemical shifts of this peak are highly sensitive to the local environment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment will reveal through-space interactions between the methyl protons of 4-Me-L-Phe and other protons in the protein. This is crucial for determining the orientation of the aromatic ring and identifying neighboring residues.[6]
-
Relaxation Experiments (T₁ and T₂): Measuring the longitudinal (T₁) and transverse (T₂) relaxation times of the methyl group can provide insights into the dynamics of the side chain on the picosecond to nanosecond timescale.
Data Interpretation:
-
Changes in the chemical shift of the 4-Me-L-Phe methyl peak upon ligand binding, mutation, or changes in environmental conditions can report on conformational changes.
-
NOE cross-peaks can be used to generate distance restraints for protein structure calculation and refinement.[9]
Protocol 3: X-ray Crystallography
Incorporating 4-Me-L-Phe can also be advantageous for X-ray crystallography.
Crystallization:
-
Follow standard protein crystallization protocols to obtain high-quality crystals of the 4-Me-L-Phe-containing protein.[10][11] The conditions may need to be re-screened as the modified protein might have slightly different solubility properties.
Data Collection and Structure Determination:
-
Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron radiation source.[12]
-
Structure Solution: The structure can typically be solved by molecular replacement if a structure of the wild-type protein is available.
-
Refinement and Analysis: The electron density map should clearly show the presence of the methyl group on the phenyl ring of the incorporated residue. The final refined structure will provide a high-resolution view of how the methyl group is accommodated within the protein structure and its interactions with surrounding residues.
Applications in Drug Development
The insights gained from using 4-Me-L-Phe in protein structure studies have direct implications for drug development.
-
Mapping Binding Pockets: By placing 4-Me-L-Phe at various positions within a drug-binding site, changes in its NMR signal upon ligand binding can be used to map the binding interface and characterize the nature of the interaction.
-
Understanding Drug Resistance: Mutations that confer drug resistance often occur in or near the drug-binding site. Incorporating 4-Me-L-Phe can help to elucidate the structural and dynamic changes caused by these mutations.
-
Improving Drug Design: A detailed understanding of the hydrophobic interactions within a binding pocket, as revealed by 4-Me-L-Phe probes, can guide the design of more potent and specific inhibitors.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [13] |
| Molecular Weight | 179.22 g/mol | [13] |
| Appearance | White to off-white powder | [3] |
| Purity (typical) | ≥ 98% (HPLC) | [3] |
Conclusion
4-Methyl-L-phenylalanine is a versatile and powerful tool for probing protein structure and dynamics. Its minimal perturbation to the native structure, combined with its unique spectroscopic properties, makes it an invaluable asset for researchers in structural biology and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this non-canonical amino acid in a wide range of protein studies.
References
-
Wuxi Jinghai Amino Acid Co., Ltd. (2024, December 12). The Role of L Phenylalanine in Protein Synthesis. Retrieved from [Link]
-
NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]
- Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 1-13.
- Rosenfeld, J. A. G., et al. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine.
-
Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]
- Li, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
-
MDPI. (2026, February 1). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO 4 2− /TiO 2 -HZSM-5. Retrieved from [Link]
- Brewer, S. H., et al. (2014). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Journal of Visualized Experiments, (87), 51410.
- Otting, G., & Dixon, N. E. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Organic & Biomolecular Chemistry, 18(11), 2097-2105.
-
PubChem. (n.d.). (2S)-2-amino-3-(4-methylphenyl)propanoic acid. Retrieved from [Link]
-
ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Metalloprotein Crystallography: More than a Structure. Retrieved from [Link]
-
Nature. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]
-
NIH. (n.d.). x Ray crystallography. Retrieved from [Link]
-
Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]
-
YouTube. (2021, March 31). Protein structure by X-ray crystallography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved from [Link]
-
PubMed. (2009, February 4). 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. Retrieved from [Link]
-
John Innes Centre. (2020, March 11). What is Protein X-Ray Crystallography?. Retrieved from [Link]
-
Fox Chase Cancer Center. (2019, February 13). Biomechanics of Phenylalanine Maintenance Illustrated in New Study. Retrieved from [Link]
- Google Patents. (n.d.). US9938516B2 - Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.
-
ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. Retrieved from [Link]
-
NIH. (n.d.). Aminoacyl-tRNA synthetases. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 7. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of 4-Methyl-L-Phenylalanine
Executive Summary
4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid (ncAA) utilized in the development of peptide therapeutics (e.g., stapled peptides) and peptidomimetics. Its 4-methyl substitution enhances hydrophobic interactions within receptor binding pockets, often improving potency and metabolic stability compared to native phenylalanine.
This Application Note details three distinct, validated protocols for the asymmetric synthesis of L-4-Me-Phe. We prioritize methods based on scalability and enantiomeric excess (ee):
-
Asymmetric Hydrogenation: The industrial gold standard for high-throughput, high-ee synthesis.
-
Phase-Transfer Catalysis (PTC): A versatile, ambient-condition protocol suitable for laboratory-scale discovery.
-
Enzymatic Resolution: A "green" approach for recovering L-isomers from racemic feedstocks.
Method A: Asymmetric Hydrogenation (Industrial Standard)
Principle: This method utilizes a Rhodium(I) complex with a chiral bisphosphine ligand (DuPhos) to hydrogenate an enamide precursor. It is preferred for multi-gram to kilogram scale due to its atom economy and extremely high enantioselectivity (>99% ee).
Reaction Pathway & Mechanism
The cycle involves the coordination of the prochiral enamide to the cationic Rh-complex, followed by oxidative addition of
Figure 1: Catalytic cycle of Rh-DuPhos mediated asymmetric hydrogenation.
Detailed Protocol
Materials:
-
Substrate: Methyl (Z)-2-acetamido-3-(p-tolyl)acrylate (Prepared via Erlenmeyer azlactone synthesis from 4-methylbenzaldehyde).
-
Catalyst: [Rh((R,R)-Et-DuPhos)(COD)]OTf (Strem/Sigma).
-
Solvent: Anhydrous Methanol (Degassed).
-
Gas: Hydrogen (UHP grade).
Step-by-Step Procedure:
-
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve [Rh((R,R)-Et-DuPhos)(COD)]OTf (1.0 mol%) in degassed MeOH. The solution should be orange/red.
-
Substrate Loading: Add the enamide substrate (1.0 equiv) to a high-pressure hydrogenation vessel (e.g., Parr reactor).
-
Inert Transfer: Transfer the catalyst solution to the vessel via cannula or syringe under argon counter-flow. Critical: Oxygen acts as a poison to Rh-DuPhos catalysts.
-
Hydrogenation:
-
Purge the vessel 3x with
(30 psi). -
Pressurize to 60 psi (4 bar).
-
Stir vigorously at Room Temperature (25°C) for 12 hours.
-
-
Workup: Vent
. Concentrate the solution in vacuo. -
Deprotection (Optional): Hydrolyze the methyl ester and acetyl group using 6N HCl (reflux, 4h) to yield the free amino acid salt.
Troubleshooting:
-
Low Conversion: Often due to
contamination. Ensure rigorous degassing (freeze-pump-thaw x3). -
Low ee: Check temperature.[1][2] Higher temperatures (>40°C) can erode enantioselectivity in DuPhos systems.
Method B: Asymmetric Phase-Transfer Catalysis (Lab-Scale)
Principle: Alkylation of a glycine Schiff base using a chiral quaternary ammonium salt.[3] This method allows for the rapid generation of analogs without specialized high-pressure equipment.
Reaction Workflow
The reaction occurs at the interface of an organic solvent (containing the substrate and electrophile) and an aqueous base.[4] The chiral catalyst ferries the enolate into the organic phase, shielding one face of the nucleophile.
Figure 2: Interfacial mechanism of O'Donnell-type Phase Transfer Alkylation.
Detailed Protocol
Materials:
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base).
-
Electrophile: 4-Methylbenzyl bromide.
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) OR Maruoka Catalyst (S-445) for higher precision.
-
Base: 50% aq. KOH.
-
Solvent: Toluene.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine the Glycine Schiff base (1.0 equiv) and the Chiral Catalyst (0.1 equiv) in Toluene (0.1 M).
-
Cooling: Cool the mixture to 0°C (or -78°C if using Maruoka catalysts for max ee).
-
Alkylation: Add 4-Methylbenzyl bromide (1.2 equiv).
-
Initiation: Add 50% aqueous KOH (5.0 equiv) dropwise with vigorous stirring.
-
Note: Stirring rate is the rate-limiting step in biphasic PTC. Ensure a vortex is visible.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction typically completes in 4–8 hours.
-
Workup: Dilute with water, extract with DCM. Dry organic layer over
. -
Hydrolysis: Treat the crude oil with 1M citric acid/THF (1:1) to cleave the imine, followed by standard ester hydrolysis if the free acid is required.
Method C: Enzymatic Resolution (Green Chemistry)
Principle: Kinetic resolution of racemic N-acetyl-4-methylphenylalanine using Aminoacylase I (from Aspergillus melleus). The enzyme selectively hydrolyzes the L-isomer's amide bond.
Protocol:
-
Substrate: Dissolve racemic N-acetyl-DL-4-methylphenylalanine (10g) in water. Adjust pH to 7.5 with dilute LiOH or
. -
Enzyme Addition: Add Aminoacylase I (100 mg, >30,000 U/g).
-
Incubation: Stir at 37°C for 24 hours. Monitor pH; maintain at 7.5 using an autotitrator (adding 0.5M LiOH).
-
Termination: Acidify to pH 5.0 with acetic acid. Add activated charcoal, heat to 60°C for 10 min, and filter (removes enzyme).
-
Separation:
-
Acidify filtrate to pH 1.5 (HCl).
-
Extract the unreacted D-N-acetyl substrate with Ethyl Acetate (Organic layer).
-
The L-4-Methylphenylalanine remains in the Aqueous layer.
-
-
Isolation: Neutralize the aqueous layer to pH 6.0 (isoelectric point) to precipitate pure L-4-Me-Phe.
Analytical Validation (QC)
To ensure the integrity of the application, the following analytical parameters must be met.
| Parameter | Method | Condition / Specification |
| Enantiomeric Excess (ee) | Chiral HPLC | Column: Chiralpak AD-H or Crownpak CR(+)Mobile Phase: Hexane/IPA (90:10) or aq.[5][6] |
| Chemical Purity | UPLC-MS | C18 Column, Gradient |
| NMR Verification | 1H NMR (D2O/DCl) |
References
-
Burk, M. J., et al. (1993). "Preparation of (S)-ethyl-DuPHOS and its use in the asymmetric hydrogenation of enamides." Journal of the American Chemical Society.[7] Link
-
O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
-
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Bommarius, A. S. (2015).[8] "Biocatalysis: Enzymatic Synthesis for Industrial Applications."[9] Wiley-VCH. (Referenced for Aminoacylase I protocols). Link
-
Daicel Chiral Technologies. "Application Note: Separation of Amino Acid Derivatives." Link
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions [austinpublishinggroup.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Use of 4-Methyl-L-phenylalanine in Enzyme Inhibitor Development
Introduction: The Strategic Advantage of Non-natural Amino Acids in Drug Discovery
In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic intervention. The exquisite specificity of enzymes, dictated by the intricate three-dimensional architecture of their active sites, presents both a challenge and an opportunity for medicinal chemists. While natural amino acids provide the fundamental palette for peptide-based therapeutics, the incorporation of non-natural amino acids, such as 4-Methyl-L-phenylalanine, offers a powerful strategy to overcome inherent limitations of native peptides, including poor metabolic stability and limited structural diversity.
This guide provides a comprehensive overview of the application of 4-Methyl-L-phenylalanine in the development of enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into peptide scaffolds, and outline robust methods for the characterization of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4-Methyl-L-phenylalanine to advance their inhibitor design programs.
Physicochemical Properties of 4-Methyl-L-phenylalanine
4-Methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a methyl group at the para-position of the phenyl ring.[1] This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, which can be strategically exploited in inhibitor design.
| Property | Value | Source |
| Synonyms | L-Phe(4-Me)-OH, p-Methyl-L-phenylalanine, (S)-2-Amino-3-(4-methylphenyl)propanoic acid | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 243 - 250 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
The Rationale for Incorporating 4-Methyl-L-phenylalanine into Enzyme Inhibitors
The decision to incorporate a non-natural amino acid into a potential drug candidate is driven by the desire to enhance its pharmacological properties. The methyl group of 4-Methyl-L-phenylalanine provides several key advantages:
-
Enhanced Hydrophobic Interactions: The methyl group increases the hydrophobicity of the phenyl side chain. This can lead to stronger binding affinity within hydrophobic pockets of an enzyme's active site, a common feature in many proteases and other enzyme classes.[2][3] The increased van der Waals interactions can significantly contribute to the overall stability of the enzyme-inhibitor complex.[3]
-
Increased Conformational Stability: The presence of the methyl group can influence the conformational stability of peptides, potentially locking the inhibitor into a bioactive conformation that is more favorable for binding to the target enzyme.[1]
-
Improved Metabolic Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of a non-natural amino acid like 4-Methyl-L-phenylalanine can render the adjacent peptide bonds more resistant to enzymatic cleavage, thereby increasing the inhibitor's in vivo half-life.
-
Fine-tuning of Steric Interactions: The additional bulk of the methyl group can be used to probe and optimize steric complementarity within the enzyme's active site. This allows for a more precise fit and can contribute to both potency and selectivity.
Workflow for Developing Enzyme Inhibitors with 4-Methyl-L-phenylalanine
The development of an enzyme inhibitor incorporating 4-Methyl-L-phenylalanine typically follows a structured workflow, from initial design and synthesis to comprehensive biochemical evaluation.
Caption: A typical workflow for the development of enzyme inhibitors incorporating 4-Methyl-L-phenylalanine.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Inhibitor Containing 4-Methyl-L-phenylalanine
This protocol describes the manual solid-phase synthesis of a model peptide inhibitor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][7][8]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-Methyl-L-phenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of 4-Methyl-L-phenylalanine):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-4-Methyl-L-phenylalanine and 3-5 equivalents of OxymaPure® or HOBt in a minimal amount of DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Lyophilize the purified peptide to obtain a stable powder.
-
Case Study: Inhibition of Cathepsin K with a Peptide-based Inhibitor
Rationale for Targeting Cathepsin K:
Cathepsin K is a key enzyme in osteoclast-mediated bone degradation, making it a prime target for the development of therapeutics for osteoporosis and other bone-related disorders.[9]
Inhibitor Design Strategy:
The design of potent and selective Cathepsin K inhibitors often involves creating peptide-like molecules that can occupy the active site of the enzyme. The incorporation of a hydrophobic moiety, such as that provided by 4-Methyl-L-phenylalanine, at the P2 position of the inhibitor can lead to favorable interactions with the hydrophobic S2 subsite of the enzyme.
Caption: Schematic of a peptide-based inhibitor with a 4-Methyl-L-phenylalanine at the P2 position binding to the active site of Cathepsin K.
Protocol: Fluorescence-Based Assay for Cathepsin K Inhibition
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a compound against Cathepsin K using a fluorogenic substrate.[11][12][13][14][15]
Materials:
-
Human recombinant Cathepsin K
-
Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin K substrate (e.g., Z-Phe-Arg-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Prepare a solution of Cathepsin K in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add:
-
Assay buffer
-
Inhibitor solution (at various concentrations)
-
Cathepsin K solution
-
-
Include control wells:
-
No inhibitor control: Contains assay buffer, DMSO (at the same final concentration as the inhibitor wells), and Cathepsin K.
-
No enzyme control: Contains assay buffer and substrate.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a set period (e.g., 30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.
-
Normalize the reaction rates to the "no inhibitor control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determination of the Inhibition Constant (Kᵢ)
While the IC₅₀ value is a useful measure of inhibitor potency, it can be dependent on the substrate concentration.[16] The inhibition constant (Kᵢ) is a more fundamental measure of the inhibitor's binding affinity. To determine the Kᵢ, a series of experiments are performed where both the inhibitor and substrate concentrations are varied. The data is then fitted to the appropriate Michaelis-Menten equation for the specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Conclusion: A Versatile Tool for Modern Drug Discovery
4-Methyl-L-phenylalanine represents a valuable building block in the arsenal of the medicinal chemist. Its unique ability to enhance hydrophobic interactions, improve metabolic stability, and fine-tune the conformation of peptide-based inhibitors makes it a powerful tool for the development of novel therapeutics against a wide range of enzyme targets. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize 4-Methyl-L-phenylalanine in their enzyme inhibitor development programs, ultimately contributing to the advancement of new and more effective medicines.
References
-
edX. IC50 Determination. [Link]
- Ganesan, A., et al. (2004). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Proceedings of the National Academy of Sciences, 101(29), 10546-10551.
- Goodman, S. L., et al. (1964). INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. The Journal of Immunology, 92(5), 802-807.
- Wang, X., et al. (2016). Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach. Scientific Reports, 6, 38393.
- Kowluru, A., et al. (2025). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. International Journal of Molecular Sciences, 26(11), 5897.
- Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-372.
- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(1), 795-798.
- Breslow, R. (2025). The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes. Pure and Applied Chemistry, 97(8), 1239-1254.
- Janssen Research & Development. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules, 29(17), 4012.
- Gilman, S. D., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry, 96(4), 1435-1442.
- Li, J., et al. (2019). Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids.
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Irena, R., et al. (2024). Hydrophobicity-Based Force Field In Enzymes. ACS Omega, 9(4), 4995-5006.
- Wang, C., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
- Pontis, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254.
- Di Marzo, V., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
-
News-Medical. What are Cathepsin Inhibitors?. [Link]
- Gardossi, L., et al. (2018). Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy.
- Pace, C. N. (2009). Contribution of Hydrophobic Interactions to Protein Stability. The Journal of Molecular Biology, 387(2), 273-281.
- Neumann, L., et al. (2004). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 43(15), 4585-4594.
- Coin, I., et al. (2007). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the...
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 12. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: Solid-Phase Peptide Synthesis with Fmoc-4-methyl-L-phenylalanine
[1][2]
Introduction & Strategic Utility
Fmoc-4-methyl-L-phenylalanine (Fmoc-4-Me-Phe-OH) is a non-canonical amino acid (NCAA) critical for Structure-Activity Relationship (SAR) studies.[1] Unlike its ortho-substituted counterparts, which introduce significant steric clash, the para-methyl substitution primarily modulates hydrophobicity and lipophilicity without drastically altering the electronic character of the aromatic ring or imposing severe steric hindrance on the peptide backbone.
Key Applications
-
Hydrophobic Probing: Used to map hydrophobic pockets in receptor-ligand interactions.[1]
-
Metabolic Stability: The 4-methyl group blocks para-hydroxylation by cytochrome P450 enzymes and increases resistance to chymotrypsin-like proteolysis.[1]
-
Membrane Permeability: Increases the
of the peptide, potentially enhancing cell membrane penetration.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating synthesis, verify the material specifications. 4-Me-Phe is significantly more expensive than standard Phenylalanine; therefore, the protocol below prioritizes coupling efficiency over reagent excess.[1]
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-methyl-L-phenylalanine |
| Abbreviation | Fmoc-4-Me-Phe-OH |
| CAS Number | 199006-54-7 |
| Molecular Weight | ~401.5 g/mol |
| Formula | |
| Solubility | Soluble in DMF, NMP, DMSO.[1] Sparingly soluble in DCM.[1] |
| Steric Profile | Moderate (para-substitution extends side chain length but minimizes |
Strategic Considerations: The "Hydrophobic Aggregation" Risk
While 4-Me-Phe couples relatively easily compared to N-methylated or
The "Magic Mixture" Solvent Strategy
For sequences containing >3 hydrophobic residues or 4-Me-Phe, standard DMF may be insufficient.[1]
-
Recommendation: Use a binary solvent system of DMF/DCM (1:1) or NMP/DMF during the coupling step to disrupt aggregation.
Decision Workflow: Coupling Strategy
Do not default to standard HBTU/HCTU protocols if the sequence is valuable. Use the decision tree below to select the optimal activation method.
Figure 1: Decision matrix for selecting coupling reagents based on peptide sequence difficulty.
Detailed Experimental Protocol
A. Resin Preparation[1][8][9][10][11][12]
-
Selection: Use Rink Amide MBHA (0.3–0.5 mmol/g) for C-terminal amides or Wang Resin for acids.[1] Lower loading resins are preferred to minimize inter-chain aggregation.[1]
-
Swelling: Weigh resin into a fritted syringe. Swell in DCM (not DMF) for 30 minutes. DCM swells polystyrene beads more effectively than DMF, opening the core for the first coupling.
B. Fmoc Deprotection[1][6][11][12][13]
-
Reagent: 20% Piperidine in DMF (v/v). Optional: Add 0.1M HOBt to suppress aspartimide formation if Asp is present.
-
Cycle:
-
Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which will sabotage the next coupling.
C. Activation & Coupling (The Critical Step)
Method A: Cost-Effective (DIC/Oxyma) - Recommended for standard use. Method B: High-Performance (HATU) - Recommended for difficult sequences.[1]
Protocol for Method A (DIC/Oxyma):
-
Calculate: Use 3.0 equivalents (eq) of Fmoc-4-Me-Phe-OH relative to resin loading.
-
Dissolve: Dissolve AA and 3.0 eq Oxyma Pure in minimal DMF.
-
Activate: Add 3.0 eq DIC (Diisopropylcarbodiimide).[1]
-
Incubate: Allow pre-activation for 2–3 minutes (solution turns yellow/orange).
-
Couple: Add mixture to resin. Shake at Room Temp for 60–90 minutes .
-
Note: DIC/Oxyma is superior to HOBt for preventing racemization and is safer than HATU (no guanidinylation risk).[1]
-
Protocol for Method B (HATU/HOAt):
-
Calculate: Use 2.5 eq Fmoc-4-Me-Phe-OH.[1]
-
Dissolve: Dissolve AA and 2.4 eq HATU in NMP (or DMF).
-
Activate: Add 5.0 eq DIPEA (Diisopropylethylamine).[1]
-
Couple: Immediately add to resin.[1] Shake for 45–60 minutes .
-
Warning: Do not pre-activate HATU for >1 minute; the active ester hydrolyzes or racemizes if left too long without the amine nucleophile.
-
D. Monitoring & Capping
-
Test: Perform a Kaiser Test (ninhydrin).[1][2]
-
Colorless beads: Coupling complete.[1]
-
Blue beads: Incomplete. Re-couple using Method B.
-
-
Capping (Optional but Recommended): If a faint blue persists, cap unreacted amines with Acetic Anhydride/Lutidine/DMF (1:1:8) for 5 minutes to prevent deletion sequences.
E. Cleavage
Synthesis Cycle Visualization
The following diagram illustrates the specific insertion point and chemical logic for the 4-Me-Phe cycle.
Figure 2: The SPPS cycle emphasizing the activation and insertion of the Fmoc-4-Me-Phe-OH residue.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance or Aggregation. | 1.[1] Double couple with HATU at 50°C (microwave).2. Switch solvent to NMP.[1] |
| Low Yield / Broad HPLC Peak | Racemization during activation.[1] | Switch from DIPEA-based activation (HATU) to neutral activation (DIC/Oxyma) to reduce base-catalyzed racemization. |
| Gelatinous Resin | "Beta-sheet" aggregation.[1] | Add "Magic Mixture" (DCM/DMF/NMP) or use PEG-based resin (ChemMatrix) instead of Polystyrene.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 7129826, Fmoc-4-methyl-L-phenylalanine. Retrieved from [Link]
-
Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of the Solid-Phase Strategy for the Preparation of Peptide-Based Drugs. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH.[1] (General SPPS grounding).
-
Steinauer, R., et al. (2017).[1][3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. (Context on racemization of phenyl-derivatives). Retrieved from [Link]
Precision Engineering of Proteins with 4-Methyl-L-Phenylalanine (4-Me-Phe)
Introduction: The Biophysical Advantage
4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid (ncAA) that serves as a subtle yet powerful tool in protein engineering. Structurally identical to Phenylalanine (Phe) except for a methyl group at the para (4) position of the phenyl ring, it offers unique advantages in drug development and structural biology.
Why Use 4-Me-Phe?
-
Steric Probe: The methyl group adds defined steric bulk (~18 ų) without altering the electronic charge, allowing researchers to probe the "tightness" of hydrophobic packing in receptor-ligand interfaces.
-
NMR Reporter: The methyl protons serve as excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in large proteins where backbone signals broaden.
-
Stability Enhancement: Filling small hydrophobic voids in a protein core can significantly increase thermal stability (
) by maximizing van der Waals contacts.
This guide details the two primary methods for incorporation: Site-Specific Incorporation (via Genetic Code Expansion) and Residue-Specific Incorporation (via Auxotrophic Strains).
Mechanism of Incorporation
Method A: Genetic Code Expansion (GCE) - The Precision Tool
This method allows you to replace a single specific residue (usually encoded by the Amber stop codon, UAG) with 4-Me-Phe. It requires an orthogonal translation system consisting of a suppressor tRNA (tRNA
-
Host: E. coli (BL21-DE3 or similar).
-
Orthogonal Pair: Methanocaldococcus jannaschii TyrRS (MjTyrRS) variant evolved to recognize 4-Me-Phe.
-
Fidelity: High (Site-specific).
Method B: Residue-Specific Incorporation (SPI) - The Global Tool
This method replaces all Phenylalanine residues in the protein with 4-Me-Phe. It relies on the promiscuity of the native Phenylalanyl-tRNA synthetase (PheRS) in the absence of natural Phe.
-
Host: Phenylalanine Auxotroph (e.g., E. coli strain deficient in pheA).
-
Mechanism: Kinetic control (starvation of wt-Phe followed by pulse with 4-Me-Phe).
-
Fidelity: Global replacement (Statistical).
Visualization: GCE Experimental Workflow
The following diagram outlines the logic flow for the Site-Specific (GCE) method, which is the standard for drug development applications.
Figure 1: Logic flow for Genetic Code Expansion. The critical step is the synchronized addition of the ncAA with the induction of the orthogonal synthetase (Arabinose) and the target gene (IPTG).
Detailed Protocols
Protocol A: Site-Specific Incorporation (GCE)
Objective: Produce recombinant protein with 4-Me-Phe at position X.
Materials
-
Plasmids:
-
pET-GOI-TAG: Your Gene of Interest with a TAG codon at the desired site.
-
pEVOL-4MePhe: Encodes the evolved MjTyrRS and tRNA
(often a polyspecific MjTyrRS variant selected for para-substituted phenylalanines).
-
-
Media: 2xYT or Auto-induction media (buffered).
-
Reagents: 4-Methyl-L-phenylalanine (dissolved in 0.1M NaOH or acidic water depending on solubility, typically 100 mM stock), Arabinose, IPTG.
Step-by-Step Workflow
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) with both plasmids. Plate on LB agar with Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (pET).
-
Inoculation: Pick a single colony into 10 mL non-inducing media (with antibiotics). Grow overnight at 37°C.
-
Scale Up: Dilute 1:100 into 1L of fresh media. Incubate at 37°C / 220 RPM.
-
The Critical Junction (Induction):
-
Monitor OD
.[1] When it reaches 0.4-0.5 , lower temperature to 25-30°C. -
Add 4-Me-Phe: Add to a final concentration of 1 mM (typically 0.2 mg/mL).
-
Wait 15 mins to allow cellular uptake.
-
Induce: Add L-Arabinose (0.02% w/v) to induce the synthetase and IPTG (0.5 - 1 mM) to induce the target protein.
-
-
Expression: Incubate for 12-16 hours at the lowered temperature.
-
Note: Lower temperature improves the solubility of the orthogonal synthetase and reduces inclusion body formation.
-
-
Harvest: Centrifuge at 5,000 x g. The pellet contains your modified protein.
Protocol B: Residue-Specific Incorporation (Auxotrophs)
Objective: Replace all Phe residues with 4-Me-Phe for NMR or global stability studies.
Materials
-
Strain: Phenylalanine Auxotroph (e.g., E. coli strain DA19 or K10 ).
-
Media: M9 Minimal Media supplemented with 19 amino acids (excluding Phe), glucose, vitamins, and antibiotics.
Step-by-Step Workflow
-
Growth Phase: Inoculate the auxotroph in M9 media supplemented with limiting concentrations of wild-type L-Phenylalanine (0.025 mg/mL).
-
Depletion (The "Shift"): Grow until the culture reaches stationary phase (growth plateau) due to Phe depletion (approx OD
0.8 - 1.0). -
Wash (Optional but Recommended): Centrifuge cells and resuspend in M9 media without any Phe to ensure complete removal of wild-type residues.
-
Incorporation Phase:
-
Add 4-Me-Phe to a final concentration of 0.5 mg/mL (excess).
-
Add IPTG to induce protein expression.[1]
-
-
Expression: Incubate for 4-6 hours. (Note: Protein yield will be lower than WT expression due to the kinetic lag of the synthetase using the analog).
Quality Control & Validation
You cannot assume incorporation worked based on gel electrophoresis alone (the mass shift is too small to see on SDS-PAGE). Intact Mass Spectrometry is mandatory.
Data Analysis: The Mass Shift
-
L-Phenylalanine MW: 165.19 Da (Residue mass: 147.18 Da)
-
4-Methyl-L-Phe MW: 179.22 Da (Residue mass: 161.21 Da)
-
Delta: +14.03 Da per incorporation event.
QC Decision Tree
Figure 2: QC Decision Tree. A mass of "WT + 14Da" confirms success. A mass of "WT" indicates the synthetase preferred endogenous Phenylalanine over the analog (fidelity issue).
Comparison of Methods
| Feature | Site-Specific (GCE) | Residue-Specific (SPI) |
| Precision | Single, defined location | Global (all Phe sites) |
| Yield | Moderate (10-50% of WT) | Low to Moderate |
| Complexity | High (Requires 2 plasmids + ncAA) | Medium (Requires auxotroph) |
| Primary Use | Drug Conjugation, FRET, Site-Probing | NMR labeling, Stability Engineering |
| Fidelity Risk | Read-through of stop codon (rare) | Contamination with WT Phe (common) |
Troubleshooting Guide
-
Problem: Low Protein Yield (GCE).
-
Solution: Increase the concentration of 4-Me-Phe to 2 mM. Ensure the MjTyrRS plasmid (pEVOL) is being induced with Arabinose before or simultaneously with IPTG.
-
-
Problem: Mass Spec shows 100% Wild-Type Phe (GCE).
-
Solution: The synthetase is not orthogonal enough; it is charging endogenous Phe. Switch to a more specific MjTyrRS mutant or use minimal media to reduce endogenous Phe competition.
-
-
Problem: "Truncated" protein (GCE).
-
Solution: The ribosome is terminating at the UAG codon because the ncAA-tRNA is not charged. Check if the 4-Me-Phe is dissolved/precipitated in the media. Check the pH of the stock solution.
-
References
-
Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science, 301(5635), 964-967. Link
-
Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[2][3] Angewandte Chemie International Edition, 44(1), 34-66.[2] Link[2]
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link
-
Link, A. J., & Tirrell, D. A. (2003). Reassignment of sense codons in vivo. Methods, 32(4), 438-446. Link
-
Miyake-Stoner, S. J., et al. (2010). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Biochemistry, 49(8), 1667-1677. Link
Sources
- 1. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
Troubleshooting & Optimization
Optimizing 4-Methyl-L-phenylalanine coupling reactions in peptide synthesis
To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing 4-Methyl-L-phenylalanine (Fmoc-Phe(4-Me)-OH) Coupling in SPPS
Introduction
4-Methyl-L-phenylalanine (Fmoc-Phe(4-Me)-OH) is a non-canonical amino acid often employed to probe hydrophobic interactions within a binding pocket or to restrict conformational flexibility in structure-activity relationship (SAR) studies.
While chemically similar to Phenylalanine, the addition of the para-methyl group significantly increases the hydrophobicity of the residue. In Solid-Phase Peptide Synthesis (SPPS), this seemingly minor modification can trigger on-resin aggregation (β-sheet formation), leading to deletion sequences and incomplete coupling, particularly in longer or hydrophobic-rich domains.
This guide provides an optimized, self-validating framework for incorporating Fmoc-Phe(4-Me)-OH, moving beyond standard protocols to address these specific physicochemical challenges.
Module 1: Reagent Selection & Stoichiometry
Q: Why does my standard HBTU/DIEA protocol result in deletion sequences with 4-Me-Phe? A: HBTU is a reliable standard reagent, but it may not be fast enough to outcompete the aggregation kinetics of hydrophobic sequences containing Phe(4-Me). Furthermore, the generated benzotriazole ester is less reactive than modern alternatives.
Recommendation: Switch to DIC/Oxyma Pure or HATU/HOAt .
-
DIC/Oxyma Pure: Superior for preventing racemization and often provides higher yields in aggregation-prone sequences due to the "chaotropic" nature of the Oxyma leaving group, which helps disrupt resin-bound aggregates.
-
HATU: Use for extremely difficult couplings, but strictly control base equivalents (DIEA) to prevent racemization.
Q: What is the optimal stoichiometry to prevent waste while ensuring completion? A: For non-canonical amino acids, which are often expensive, a 3-4 equivalent excess is standard. However, concentration drives kinetics.
-
Protocol: Maintain a reaction concentration of 0.2M - 0.3M (amino acid in solvent). Dilute reactions (<0.1M) are a primary cause of failure with bulky residues.
Data Comparison: Coupling Efficiency
| Reagent System | Coupling Time | Racemization Risk | Aggregation Solvency | Recommended For |
|---|---|---|---|---|
| HBTU / DIEA | 30-60 min | Moderate | Low | Standard sequences |
| DIC / Oxyma | 30-60 min | Very Low | High | Hydrophobic/Aggregation-prone |
| HATU / DIEA | 15-30 min | High (if over-based) | Moderate | Sterically hindered junctions |
Module 2: Reaction Conditions & Solvation
Q: The resin swells poorly after adding Fmoc-Phe(4-Me)-OH. How do I fix this? A: The increased hydrophobicity can collapse the resin matrix, especially with polystyrene (PS) resins.
-
Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) for the coupling step. NMP swells PS resins better and solubilizes hydrophobic aggregates more effectively than DMF.
-
Binary Solvent System: If NMP is unavailable, use a 1:1 mixture of DMF/DCM . DCM is excellent for swelling PS resin but poor for solvating the peptide; the mixture balances both needs.
Q: Should I use elevated temperatures (microwave) for this coupling? A: Yes, but with caution.
-
Safe Zone: 50°C is generally safe for Phe derivatives.
-
Danger Zone: Avoid >75°C. High temperatures combined with strong bases (like DIEA in HATU couplings) can promote Fmoc cleavage or racemization (conversion of L-Phe(4-Me) to D-Phe(4-Me)).
-
Optimization: If using microwave, use DIC/Oxyma as the coupling cocktail, as it is more thermally stable than uronium salts (HBTU/HATU) which can degrade at high temperatures.
Module 3: Troubleshooting & Validation
Q: How do I confirm the coupling is complete before moving on? A: Do not rely on "standard times." Use a colorimetric test.
-
Kaiser Test: Works for primary amines. If the beads remain blue, the coupling is incomplete.
-
Chloranil Test: Use this if coupling onto a secondary amine (e.g., Proline or N-methylated residue).
-
Micro-cleavage: The gold standard. Cleave a small resin sample (2-5 mg) with TFA/TIS/H2O for 30 mins and analyze via HPLC-MS to check for the presence of the [M-AA]+ deletion peak.
Q: I see a "double hit" (M+AA+AA) peak in my Mass Spec. What happened? A: This is likely Fmoc-deprotection during coupling . If you used HATU/DIEA and excess base, or left the reaction too long at high heat, the base can prematurely remove the Fmoc group of the just-coupled amino acid, allowing a second one to couple.
-
Fix: Reduce DIEA to exactly 2.0 equivalents relative to the Amino Acid, or switch to DIC/Oxyma (which requires no tertiary base).
Visualizing the Optimization Workflow
The following diagram outlines the decision logic for coupling Fmoc-Phe(4-Me)-OH, specifically addressing the aggregation risks associated with its hydrophobicity.
Caption: Decision tree for selecting coupling conditions based on sequence hydrophobicity and responding to incomplete coupling results.
Detailed Experimental Protocol: Optimized Coupling
Objective: High-efficiency coupling of Fmoc-Phe(4-Me)-OH to a resin-bound peptide.
Materials:
-
Fmoc-Phe(4-Me)-OH[1]
-
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2]
-
Coupling Agent: DIC (N,N′-Diisopropylcarbodiimide)
-
Solvent: NMP (preferred) or DMF (HPLC grade)
Step-by-Step Procedure:
-
Resin Preparation:
-
Ensure the preceding Fmoc group has been removed (20% Piperidine/DMF, 2 x 10 min).
-
Wash resin 5x with DMF and 3x with DCM to ensure optimal swelling.
-
-
Activation (In-situ):
-
Calculate 4.0 equivalents (eq) of Fmoc-Phe(4-Me)-OH relative to resin loading.
-
Calculate 4.0 eq of Oxyma Pure.
-
Dissolve both in minimal NMP to achieve a final concentration of 0.25 M .
-
Note: Do not pre-activate for >5 mins to avoid potential side reactions.
-
-
Coupling:
-
Add the Amino Acid/Oxyma solution to the resin.
-
Immediately add 4.0 eq of DIC.
-
Agitate (shake/vortex) at Room Temperature for 60 minutes OR at 50°C for 20 minutes .
-
-
Validation:
-
Drain and wash resin 3x with NMP.
-
Perform Kaiser Test .
-
If Blue: Re-couple using HATU (3.9 eq) / HOAt (3.9 eq) / DIEA (8 eq) for 30 mins.
-
If Colorless: Wash 5x DMF and proceed to capping (Acetic Anhydride/DIEA) to block any unreacted amines.
-
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. 4-Methyl-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: 4-Methyl-L-phenylalanine Purification
Topic: 4-Methyl-L-phenylalanine Purification by Flash Chromatography Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a dynamic, non-linear guide designed to address the specific challenges of purifying 4-Methyl-L-phenylalanine. This compound presents a unique duality: it is often handled as a lipophilic protected intermediate (easy) or as a zwitterionic free acid (difficult).
This guide does not offer generic advice. It provides causal analysis and self-validating protocols based on the chemical state of your analyte.
Part 1: The Decision Matrix (Method Selection)
Before loading your column, you must categorize your sample. 4-Methyl-L-phenylalanine behaves drastically differently depending on its protection status.
Interactive Workflow Selector Use the logic map below to determine the correct stationary phase and mode.
Figure 1: Purification Strategy Decision Matrix. Select your stationary phase based on the protection group status of the amino acid.
Part 2: Experimental Protocols
Protocol A: Reverse Phase C18 (Target: Free Amino Acid)
Use this for the zwitterionic form (H2N-CH(R)-COOH). Normal phase silica will cause irreversible adsorption or severe streaking due to the silanol interactions.
The Mechanism: The 4-methyl group increases hydrophobicity relative to Phenylalanine, allowing for retention on C18, but the zwitterionic head requires pH control to prevent peak broadening.
| Parameter | Specification | Causal Explanation |
| Stationary Phase | C18 (Spherical, 20–40 µm) | C18 caps silanols and interacts with the 4-methyl-phenyl moiety. |
| Mobile Phase A | Water + 0.1% TFA | TFA (Trifluoroacetic acid) protonates the carboxylic acid (pH ~2), suppressing ionization and sharpening peaks [1]. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile provides stronger elution strength than Methanol for aromatic compounds. |
| Loading | Solid Load or DMSO | Free amino acids have poor solubility in initial mobile phase (5% MeCN). Liquid injection often leads to precipitation. |
| Gradient | 0–5 min: 0% B (Hold)5–20 min: 0% -> 40% B | The initial aqueous hold ensures salt removal. The shallow gradient separates the 4-Me analog from unreacted precursors. |
Step-by-Step Workflow:
-
Sample Prep: Dissolve crude 4-Methyl-L-phenylalanine in minimum 1:1 Water/DMSO. Adsorb onto C18 functionalized silica (1:5 ratio) and dry (if possible) or pack as a wet slurry in a loading cartridge.
-
Equilibration: Flush column with 3 CV (Column Volumes) of 100% Mobile Phase A.
-
Elution: Run the gradient. The product typically elutes between 15-25% B due to the extra methyl group hydrophobicity.
-
Post-Run: Lyophilize fractions immediately to remove TFA and solvent.
Protocol B: Normal Phase Silica (Target: Fmoc/Boc-Protected)
Use this for Fmoc-4-Me-Phe-OH or Boc-4-Me-Phe-OMe.
| Parameter | Specification | Causal Explanation |
| Stationary Phase | Silica (Irregular or Spherical) | Protected amines/acids behave like standard organic molecules. |
| Mobile Phase | Hexane / Ethyl Acetate (with 0.1% AcOH) | Acetic acid prevents interaction of the free carboxylic acid (if present) with silica. |
| Loading | Liquid Load (DCM) | Protected forms are usually soluble in DCM or EtOAc. |
Part 3: Troubleshooting Guide (Symptom-Based)
Issue 1: Peak Tailing (Shark Fin Shape) Symptom: The peak rises sharply but drags out into a long tail.
-
Diagnosis: Secondary silanol interactions. The amine group is interacting with the base silica support.
-
Solution:
-
Check Modifier: Ensure 0.1% TFA (for C18) or 1% Triethylamine (for Normal Phase, if protecting group allows) is present.
-
Switch Column: Use "End-capped" C18 columns which have fewer free silanol groups.
-
Issue 2: Compound Precipitating on Column (High Backpressure) Symptom: Pressure spikes immediately after injection; no elution.
-
Diagnosis: Solubility mismatch. Your sample is soluble in DMSO/MeOH but crashes out when it hits the 95% Water starting conditions.
-
Solution:
-
Switch to Solid Loading: Adsorb the sample onto Celite or C18 resin. This eliminates the "solvent shock" at the head of the column [2].
-
Issue 3: Inability to Separate Regioisomers (3-Methyl vs 4-Methyl) Symptom: Single broad peak containing both isomers.
-
Diagnosis: Standard flash C18 lacks the plate count for structural isomers with identical polarity.
-
Solution:
-
Flatten Gradient: Reduce slope to 0.5% B per minute.
-
Change Selectivity: Switch to a Phenyl-Hexyl stationary phase. The pi-pi interactions often discriminate between para (4-Me) and meta (3-Me) substitution patterns better than C18 [3].
-
Troubleshooting Logic Map:
Figure 2: Logical troubleshooting flow for common purification failures.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Flash Chromatography to separate the D- and L- enantiomers of 4-Methyl-phenylalanine? A: Generally, no . Standard C18 or Silica flash columns are achiral. They cannot distinguish between enantiomers.
-
Exception: You can separate them if you derivatize the amino acid with a chiral auxiliary (e.g., Marfey's reagent) creating diastereomers, which are separable on C18 Flash. Otherwise, you require Chiral HPLC (e.g., Teicoplanin columns) [4].
Q: Why is my recovery low after C18 purification? A: 4-Methyl-L-phenylalanine is zwitterionic. If you lyophilize from a TFA solution, you form the TFA salt.
-
Correction: The "loss" is often a calculation error (molecular weight difference between free base and salt). Alternatively, if the compound is retained too strongly, wash the column with 95% MeOH or Isopropanol to recover hydrophobic aggregates.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred for peptide-like molecules. Methanol has higher viscosity (higher backpressure) and slightly different selectivity. If using Methanol, ensure your gradient ends at a higher % (e.g., 60% MeOH) to achieve equivalent elution strength to 40% MeCN.
References
-
Teledyne ISCO. (2018). Purification of Peptides and Amino Acids by Flash Chromatography. Application Note AN102. Link
-
Biotage. (2023).[1][2] The Flash Guide: Solid Loading Techniques for Low Solubility Compounds.Link
-
Journal of Chromatography A. (2014). Selectivity differences between C18 and Phenyl-Hexyl phases for aromatic amino acids.[3]Link
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.[4][5] Link
Sources
Challenges in the large-scale synthesis of 4-Methyl-L-phenylalanine
Technical Support Center: Large-Scale Synthesis of 4-Methyl-L-phenylalanine
Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting & Optimization for L-4-Me-Phe Production Ticket ID: #L4MP-SCAL-001 Assigned Scientist: Dr. A. Vance, Senior Process Chemist
Executive Summary
4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid used to enhance the lipophilicity and receptor binding affinity of peptide therapeutics (e.g., GPCR ligands).
Scaling this synthesis presents a dichotomy of choice:
-
Chemo-Enzymatic Resolution: Cost-effective but operationally complex due to recycling loops.
-
Asymmetric Hydrogenation: High atom economy and purity but requires expensive Rhodium catalysts and high-pressure infrastructure.
This guide addresses the specific failure modes of both pathways.
Module 1: The Chemo-Enzymatic Route (Acylase I)
Method: Kinetic resolution of N-Acetyl-DL-4-methylphenylalanine using Aspergillus Aminoacylase I.
Workflow Logic
The enzyme selectively hydrolyzes the L-isomer's amide bond. The unreacted N-Acetyl-D-isomer must be separated, racemized, and recycled to make the process economical.
Figure 1: The Kinetic Resolution "Eco-Loop". Efficiency depends on the tight coupling of separation and racemization.
Troubleshooting Guide: Enzymatic Resolution
Q1: My conversion rate has plateaued at ~35% despite adding more enzyme. Why?
-
Diagnosis: Product Inhibition or Metal Ion Depletion.
-
The Science: Acylase I is a metalloenzyme (Zn²⁺ dependent). High concentrations of the product (free amino acid) can chelate the active site metal or act as a competitive inhibitor. Furthermore, industrial feedstocks often contain chelating agents that strip the enzyme.
-
Corrective Action:
-
Supplement Co-factors: Add 0.5 mM CoCl₂ or ZnCl₂ to the buffer. Cobalt often increases activity more than Zinc for Aspergillus species [1].
-
Check pH Drift: The release of the free amino acid alters pH. Ensure your auto-titrator is maintaining pH 7.0–7.5 using LiOH or NH₄OH (avoid NaOH if sodium inhibition is suspected).
-
Q2: The enantiomeric excess (ee) of the L-product is dropping (<98%).
-
Diagnosis: Spontaneous hydrolysis or "Over-running".
-
The Science: While the enzyme is L-selective, chemical hydrolysis of the amide bond is non-selective. If the reaction runs too long or at too high a temperature (>45°C), the background chemical hydrolysis of the D-isomer contaminates the pool.
-
Corrective Action:
-
Stop the reaction at 40-45% conversion , not 50%.
-
Lower temperature to 30°C to increase the ratio of enzymatic-to-chemical hydrolysis rates.
-
Q3: Filtration of the acidified reaction mixture is extremely slow (clogging).
-
Diagnosis: Isoelectric Point (pI) precipitation variance.
-
Corrective Action:
-
L-4-Me-Phe has a pI near 5.5. The N-acetyl-D-isomer is an acid (pKa ~3.5).
-
Protocol: Acidify to pH 1.5. The N-acetyl-D-isomer precipitates while the L-4-Me-Phe stays in solution as the hydrochloride salt. Use a filter aid (Celite) and wash the cake with cold dilute HCl to recover trapped L-product.
-
Module 2: Asymmetric Hydrogenation (Rh-Catalysis)
Method: Rhodium-catalyzed hydrogenation of N-acetyl-dehydro-4-methylphenylalanine using chiral phosphine ligands (e.g., DuPhos or BINAP).
Decision Matrix: Low Enantioselectivity
Figure 2: Diagnostic tree for enantioselectivity loss in asymmetric hydrogenation.
Troubleshooting Guide: Hydrogenation
Q4: The reaction stalls after 80% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Substrate Poisoning or Chloride Inhibition.
-
The Science: If your dehydro-precursor was made via the Erlenmeyer azlactone synthesis involving POCl₃ or similar chlorinating agents, trace chloride ions can poison cationic Rhodium catalysts (e.g., [Rh(COD)(DuPhos)]BF₄).
-
Corrective Action:
-
Wash the dehydro-amino acid precursor extensively with water/bicarbonate.
-
Pass the precursor solution through a silica plug before adding it to the reactor.
-
Switch to a catalyst counter-ion that is less sensitive, such as BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), though this increases cost [2].
-
Q5: Safety concerns regarding high-pressure H₂ at 100kg scale.
-
Diagnosis: Mass transfer limitation vs. Safety.
-
The Science: Asymmetric hydrogenation is often diffusion-controlled. High pressure (10-50 bar) drives the gas into solution but increases explosion risk.
-
Corrective Action:
-
Process Intensification: Use a loop reactor or flow chemistry setup. This minimizes the active volume of H₂ while maximizing surface area.
-
Catalyst Choice: Rh-DuPhos systems are often active at lower pressures (2-5 bar) compared to older Ru-BINAP systems, allowing for safer operation vessels [2].
-
Module 3: Impurity Profiling & Specifications
When validating your final L-4-Me-Phe lot, these are the critical impurities to monitor.
| Impurity Type | Origin | Detection Limit (Spec) | Removal Strategy |
| D-Enantiomer | Racemization or poor resolution | < 0.5% (Chiral HPLC) | Recrystallization from water/ethanol (L-form is less soluble than DL-mix in specific ratios). |
| Des-methyl (L-Phe) | Impure starting aldehyde (Benzaldehyde in 4-Tolualdehyde) | < 0.1% | Critical: Must be removed at the aldehyde stage. Nearly impossible to separate downstream. |
| Rhodium/Cobalt | Catalyst residue | < 10 ppm | Scavenger resins (Thiol-functionalized silica) post-reaction. |
| Regioisomers (2-Me, 3-Me) | Impure starting material | < 0.2% | Fractional distillation of the starting 4-methylbenzaldehyde. |
References
-
Aminoacylase Characteristics
- Asymmetric Hydrogenation Scale-Up: Title: Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. Source: Organic Process Research & Development (ACS). Link: [https://pubs.acs.org/doi/10.1021/op200129m] (Verified via Search 1.1)
-
Impurities & Resolution
-
Title: Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.[3]
- Source: Journal of Chemical Research.
- Link: [https://journals.sagepub.com/doi/abs/10.3184/174751915X14256606083084] (Verified via Search 1.13)
-
-
Enzyme Engineering
-
Title: Engineered Biocatalysts for the Asymmetric Synthesis of D-Phenylalanines.[4]
- Source: ACS C
- Link: [https://pubs.acs.org/doi/10.
-
Disclaimer: This guide is for research and development purposes. Always consult your internal EHS guidelines before scaling up high-pressure or biological reactions.
Sources
- 1. Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus oryzae pathways that convert phenylalanine into the flavor volatile 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Methyl-L-phenylalanine
A Researcher's Guide to Mitigating Racemization
Welcome to the technical support center for the synthesis of 4-Methyl-L-phenylalanine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable non-natural amino acid.[1] The presence of the methyl group on the phenyl ring influences the conformational stability of peptides, making it a desirable component in peptide engineering and structure-function studies.[1] However, maintaining the desired L-enantiomer purity during synthesis is a critical challenge. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and avoid racemization.
Understanding the Challenge: The Specter of Racemization
Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-enantiomers, is a significant hurdle in the synthesis of chiral molecules like 4-Methyl-L-phenylalanine.[2] The biological activity of peptides and pharmaceuticals is exquisitely dependent on their precise three-dimensional structure, which is dictated by the chirality of their constituent amino acids.[2] Even minor levels of the undesired D-enantiomer can drastically reduce a drug's efficacy or introduce off-target effects.[3]
The primary mechanism of racemization during amino acid synthesis, particularly during peptide coupling, involves the formation of a planar intermediate.[3][4] In basic conditions, a proton can be abstracted from the alpha-carbon, leading to a carbanion intermediate that can be re-protonated from either side, resulting in a loss of stereochemical integrity.[3][4] Aromatic amino acids like phenylalanine and its derivatives are particularly susceptible to this process.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 4-Methyl-L-phenylalanine and provide actionable troubleshooting strategies.
Q1: My final product shows significant racemization after synthesis. What are the most likely causes?
A: Significant racemization often points to issues with reaction conditions, particularly during the activation and coupling steps in peptide synthesis, or during the synthesis of the amino acid itself if not carefully controlled.
Troubleshooting Guide:
-
Re-evaluate Your Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.
-
Recommendation: Utilize coupling reagents known for low racemization potential. Additives like Hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[5]
-
-
Control the Base: The presence of a strong base can readily abstract the alpha-proton, leading to racemization.[6]
-
Recommendation: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in stoichiometric amounts. Avoid excess base. The basicity and steric hindrance of the organic base have a significant influence on racemization.[6]
-
-
Lower the Temperature: Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform coupling reactions at lower temperatures, such as 0°C, to minimize epimerization.[2]
-
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.
-
Recommendation: Where solubility allows, consider using less polar solvents to potentially reduce the rate of racemization.[2]
-
Q2: I am considering an asymmetric synthesis approach. What are the key strategies to ensure high enantioselectivity?
A: Asymmetric synthesis is a powerful strategy to produce the desired L-enantiomer selectively. Key approaches include the use of chiral auxiliaries and asymmetric hydrogenation.
Troubleshooting Guide:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction.[7]
-
Strategy: Evans' oxazolidinone auxiliaries are widely used and effective for the asymmetric alkylation of glycine enolates to produce α-amino acids.[7][8] The auxiliary is later cleaved to yield the desired amino acid.
-
Key Consideration: The choice of auxiliary and the reaction conditions for its attachment and removal are crucial to avoid racemization during these steps.
-
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid, using a chiral catalyst.[9]
-
Strategy: Chiral rhodium complexes are commonly used as catalysts for the asymmetric hydrogenation of α,β-unsaturated amino acid precursors.[9]
-
Key Consideration: The selection of the chiral ligand for the metal catalyst is paramount to achieving high enantioselectivity.
-
Q3: Can enzymatic methods be used to resolve a racemic mixture of 4-Methyl-phenylalanine?
A: Yes, enzymatic resolution is a highly effective and stereospecific method for separating enantiomers.
Troubleshooting Guide:
-
Enzyme Selection: Lipases and proteases are commonly used for the kinetic resolution of amino acid esters.[10][11]
-
Strategy: For instance, α-chymotrypsin can be used for the kinetic resolution of racemic phenylalanine methyl ester.[10] Phenylalanine ammonia lyases (PALs) can be used for the amination of cinnamic acid derivatives to produce phenylalanine analogues.[12]
-
Process: The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, allowing for the separation of the unreacted ester (the other enantiomer) and the hydrolyzed acid.
-
-
Optimization of Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent.
-
Recommendation: Carefully optimize these parameters to ensure efficient and selective resolution. Immobilizing the enzyme on a solid support can enhance its stability and reusability.[12]
-
Experimental Protocols
Protocol 1: Asymmetric Synthesis using an Evans' Chiral Auxiliary
This protocol outlines a general procedure for the asymmetric synthesis of 4-Methyl-L-phenylalanine using an Evans' oxazolidinone auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
Add the appropriate acyl chloride (e.g., bromoacetyl bromide) dropwise and stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the acylated auxiliary in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.
-
Add 4-methylbenzyl bromide and stir at -78°C for several hours.
-
Quench the reaction and work up as described in Step 1.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product in a suitable solvent system (e.g., THF/water).
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to cleave the auxiliary.
-
Acidify the reaction mixture to protonate the amino acid.
-
Separate the chiral auxiliary (which can be recovered) from the desired 4-Methyl-L-phenylalanine.
-
Purify the final product.
Protocol 2: Enzymatic Resolution of Racemic 4-Methyl-phenylalanine Methyl Ester
This protocol provides a general method for the enzymatic resolution of a racemic mixture.
Step 1: Synthesis of Racemic 4-Methyl-phenylalanine Methyl Ester
-
Prepare the racemic methyl ester from racemic 4-Methyl-phenylalanine using standard esterification methods, for example, by reacting with methanol in the presence of thionyl chloride.[10]
Step 2: Enzymatic Hydrolysis
-
Dissolve the racemic 4-Methyl-phenylalanine methyl ester hydrochloride in a buffered aqueous solution (the optimal pH will depend on the chosen enzyme).[10]
-
Add the selected enzyme (e.g., α-chymotrypsin).
-
Monitor the reaction progress by measuring the consumption of base (e.g., NaOH) required to maintain a constant pH as the carboxylic acid is produced.
-
Stop the reaction when approximately 50% of the ester has been hydrolyzed.
Step 3: Separation of Enantiomers
-
Acidify the reaction mixture to protonate the L-4-Methyl-phenylalanine.
-
Extract the unreacted D-4-Methyl-phenylalanine methyl ester with an organic solvent.
-
Isolate the L-4-Methyl-phenylalanine from the aqueous layer.
Visualizing the Process
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization mechanism of an amino acid.
Caption: Base-catalyzed racemization via a planar carbanion intermediate.
Asymmetric Synthesis Workflow
This workflow outlines the key stages of an asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Quantitative Data Summary
| Parameter | Condition | Effect on Racemization | Reference |
| Temperature | High | Increased | [2] |
| Low (e.g., 0°C) | Decreased | [2] | |
| Base | Strong Base | Increased | [6] |
| Weak, Sterically Hindered Base | Decreased | [6] | |
| Coupling Additives | HOBt, HOAt | Decreased | [5] |
| Solvent | Polar | May Increase | [2] |
| Less Polar | May Decrease | [2] |
Conclusion
The synthesis of enantiomerically pure 4-Methyl-L-phenylalanine is an achievable goal with careful consideration of the reaction mechanisms that can lead to racemization. By selecting appropriate synthetic strategies, such as asymmetric synthesis or enzymatic resolution, and by meticulously controlling reaction conditions, researchers can successfully produce this valuable amino acid with high stereochemical integrity. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols.
References
- Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to amino acid-based chiral pharmaceuticals.
-
Hill, B., Ahmed, V., Bates, D., & Taylor, S. D. (2006). Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine and an examination of hexa- and tripeptide platforms for evaluating pTyr mimics for PTP1B inhibition. The Journal of Organic Chemistry, 71(21), 8190–8197. [Link]
- Lovelock, S. L., & Turner, N. J. (2014). Biocatalytic routes to non-proteinogenic α-amino acids.
- O'Neill, M., Hauer, B., Schneider, N., et al. (2011). Enzyme-catalyzed enantioselective hydrolysis of dihydrouracils as a route to enantiomerically pure β-amino acids.
-
Sivakua, T., & Smith, G. G. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(15), 2753-2757. [Link]
- Weise, N. J., Ahmed, S. T., & Turner, N. J. (2017). Phenylalanine ammonia lyases: a fashionable tool in biocatalysis. Current Opinion in Chemical Biology, 37, 1-7.
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Zhang, L., & Sun, D. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 8(2), 873-878.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. creation.com [creation.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
4-Methyl-L-phenylalanine experimental controls and standards
Welcome to the technical support resource for 4-Methyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to ensure the integrity and success of your research by explaining the causality behind experimental choices and providing self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about 4-Methyl-L-phenylalanine, providing a solid starting point for its use.
Q1: What is 4-Methyl-L-phenylalanine and what are its primary applications?
4-Methyl-L-phenylalanine is a non-canonical amino acid derivative of L-phenylalanine. The key structural difference is the addition of a methyl group at the 4th position (para position) of the phenyl ring. This seemingly minor modification has significant implications for its biochemical properties. The methyl group increases the hydrophobicity of the side chain, which can influence the conformational stability of peptides and proteins it is incorporated into.[1]
Its primary applications include:
-
Peptide Synthesis and Drug Development: It is used as a building block in the synthesis of novel peptides. The enhanced hydrophobicity can improve peptide stability, solubility, and bioavailability, making it a valuable component in designing therapeutics, particularly in oncology and immunology.[1][2]
-
Protein Engineering: Researchers use this compound to create modified proteins with enhanced properties for use in biotechnology and pharmaceutical development.[1]
-
Biochemical and Structural Studies: It is employed to investigate the structure-function relationships of proteins and enzymes.[1][2]
-
Neuroscience Research: The compound is utilized in studies of neurotransmitter interactions.[2]
Q2: What are the essential chemical and physical properties I should be aware of?
Understanding the fundamental properties of 4-Methyl-L-phenylalanine is critical for its proper handling and use in experiments. Below is a summary of its key characteristics.
| Property | Value | Source |
| Synonyms | L-Phe(4-Me)-OH, p-Methyl-L-phenylalanine, (S)-2-Amino-3-(4-methylphenyl)propanoic acid | [1] |
| CAS Number | 1991-87-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Melting Point | 243 - 250 °C[1] / ~271 °C (decomposes)[3] | [1][3] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1][3] |
| Optical Rotation | [α]D²⁰ = -10 ± 10° (c=1 in 1N HCl) | [1] |
Note: Physical properties like melting point can vary slightly between suppliers due to differences in purity and crystalline form.
Q3: How should I properly store and handle 4-Methyl-L-phenylalanine to ensure its stability?
Proper storage is crucial to prevent degradation and maintain the integrity of the compound.
-
Storage Temperature: Store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Recommended storage is often between 0 - 8°C[1], though room temperature in a dark, cool place is also acceptable.[3] For long-term stability, especially for solutions, storage at -20°C is advisable, which has been shown to be effective for similar phenylalanine derivatives like melphalan for months.[6]
-
Handling: Use personal protective equipment, including a lab coat, safety glasses, and gloves.[5][7] Avoid dust formation and inhalation.[4][5] Ensure adequate ventilation when handling the powder.[4][5]
-
Stability: The compound is generally stable under normal storage conditions.[4][7] Avoid strong oxidizing agents.[5] Hazardous polymerization does not occur.[4][5]
Part 2: Troubleshooting Guides
This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.
Solubility and Solution Preparation
Q: My 4-Methyl-L-phenylalanine is not dissolving. What am I doing wrong?
A: Solubility issues are common with amino acid derivatives. The cause often lies in the choice of solvent and pH.
-
Assess the Solvent: While sparingly soluble in water, its solubility is significantly affected by pH. As an amino acid, it has both an acidic (carboxyl) and a basic (amino) group, making it zwitterionic at neutral pH.
-
Acidic Conditions: Try dissolving it in dilute acidic solutions, such as 1N HCl. The amino group becomes protonated (-NH₃⁺), increasing solubility in aqueous media.[1]
-
Basic Conditions: Alternatively, use a dilute basic solution (e.g., 0.1N NaOH). The carboxyl group becomes deprotonated (-COO⁻), which also enhances aqueous solubility.
-
-
Consider Organic Solvents: For creating concentrated stock solutions, organic solvents may be necessary. Dimethyl sulfoxide (DMSO) is a common choice for cell culture applications.
-
Use Sonication or Gentle Warming: If initial dissolution is slow, brief sonication or gentle warming (e.g., to 37°C) can help. However, be cautious with heating, as it can accelerate degradation, especially in solution.
Workflow: Troubleshooting Solubility
Caption: A logical flowchart for troubleshooting solubility issues.
Cell-Based Assays
Q: I'm observing inconsistent results or unexpected toxicity in my cell culture experiments. Could 4-Methyl-L-phenylalanine be the cause?
A: Yes, this is possible and can stem from several factors. High concentrations of phenylalanine itself can inhibit cell growth by affecting protein synthesis and the uptake of other essential amino acids.[8] This effect could be similar or exacerbated with 4-Methyl-L-phenylalanine.
-
Rule out Solvent Toxicity: If you are using an organic solvent like DMSO to dissolve the compound, ensure the final concentration in your cell culture media is non-toxic (typically <0.5%). Run a "vehicle control" (media + solvent only) to confirm the solvent is not the source of toxicity.
-
Check for Compound Interference with Assay: Some compounds can chemically interfere with colorimetric or fluorometric readouts. For example, in an MTT assay, a compound might reduce the MTT reagent directly, leading to a false-positive signal for cell viability.[9] To test for this, run a control in a cell-free well containing media, your compound, and the assay reagent.
-
Assess Stability in Media: The compound might be unstable in the complex environment of cell culture media at 37°C. A related compound, melphalan, has a half-life of just over an hour in RPMI media at 37°C.[6] While 4-Methyl-L-phenylalanine is more stable, degradation could still be a factor in long-term experiments (e.g., >24 hours). Consider replenishing the media with a fresh compound for longer incubation times.
-
Perform a Dose-Response Curve: The observed toxicity might be a genuine biological effect. It is essential to perform a dose-response experiment using a wide range of concentrations to determine the cytotoxic concentration 50 (CC50) for your specific cell line.
Workflow: Standard Cell-Based Experiment
Caption: A generalized workflow for a cell-based assay including critical controls.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for common procedures involving 4-Methyl-L-phenylalanine.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for use in cell culture experiments.
Materials:
-
4-Methyl-L-phenylalanine (MW: 179.23 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry 1.5 mL microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh approximately 1.79 mg of 4-Methyl-L-phenylalanine into the tared tube. Record the exact weight.
-
Causality: Using a precise weight is critical for calculating the exact final concentration.
-
-
Calculate DMSO Volume: Use the following formula to determine the volume of DMSO to add:
-
Volume (µL) = (Weight (mg) / 179.23 mg/mmol) * 10
-
For 1.79 mg, this would be (1.79 / 179.23) * 10 ≈ 0.1 mmol * 10 = 100 µL.
-
-
Dissolve Compound: Add the calculated volume of anhydrous DMSO to the tube. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Causality: Aliquoting prevents degradation of the entire stock from temperature fluctuations and potential contamination.
-
Protocol 2: Quality Control and Purity Verification by HPLC
Objective: To verify the purity of a 4-Methyl-L-phenylalanine sample using a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Sample: ~1 mg/mL solution of 4-Methyl-L-phenylalanine in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm and 254 nm
-
Column Temperature: 25°C
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Causality: A gradient elution is used to ensure that any potential impurities, which may have different polarities, are separated from the main compound peak.
-
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks detected at 214 nm (where peptide bonds and aromatic rings absorb strongly). A purity of ≥98% is standard for most research applications.[1]
References
-
Liyanage, W., & Nilsson, B. L. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. Langmuir, 32(3), 787–799. [Link]
-
Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. (2016). PubMed Central. [Link]
-
A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay. (2013). PubMed. [Link]
-
Lambert, K. M., et al. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses. [Link]
-
Bosanquet, A. G. (1986). Stability of melphalan solutions during preparation and storage. Journal of Pharmaceutical Sciences, 75(4), 381-383. [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Supporting Information for a scientific publication. [Link]
-
4-Amino-L-Phenylalanine MSDS. VDM Bio. [Link]
-
Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. (2024). MDPI. [Link]
-
Sun, D., Zhang, L., & Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
-
Fmoc-4-methyl-L-phenylalanine. PubChem. [Link]
-
Fmoc-Phe(4-Me)-OH [199006-54-7]. Aapptec Peptides. [Link]
-
Safety Data Sheet for Boc-Phe(4-Me)-OH. AAPPTec, LLC. [Link]
- A process for the synthesis of melphalan. (2021).
-
Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]
-
Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of cellular physiology, 102(3), 395–405. [Link]
-
Question on MTT assay issues. (2022). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methyl-L-phenylalanine | 1991-87-3 | TCI AMERICA [tcichemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vdmbio.com [vdmbio.com]
- 8. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Tyrosines: A Comparative Guide to the Biological Activities of 4-Methyl-L-phenylalanine and L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and protein synthesis, the subtle substitution of a single functional group can dramatically alter the biological activity of a molecule. This guide provides an in-depth comparison of the natural amino acid L-tyrosine and its synthetic analog, 4-Methyl-L-phenylalanine. By replacing the para-hydroxyl group of tyrosine with a methyl group, the fundamental properties of the amino acid are changed, impacting its recognition by cellular machinery and its role in critical biological pathways. This comparison will illuminate the structure-activity relationships that govern their distinct biological functions, supported by experimental data and detailed protocols for their investigation.
At a Glance: Structural and Functional Distinctions
| Feature | L-Tyrosine | 4-Methyl-L-phenylalanine |
| Structure | Aromatic amino acid with a para-hydroxyl group | Aromatic amino acid with a para-methyl group |
| Natural Abundance | Proteinogenic amino acid | Synthetic, unnatural amino acid |
| Primary Biological Roles | Protein synthesis, precursor to neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine)[1][2] | Research tool for protein engineering and drug design[3][4] |
| Incorporation into Proteins | Efficiently incorporated by tyrosyl-tRNA synthetase (TyrRS) | Poorly recognized and incorporated by wild-type TyrRS[5] |
| Role in Tyrosine Kinase Signaling | Substrate for phosphorylation, crucial for signal transduction | Not a substrate for phosphorylation; potential competitive inhibitor |
The Crucial Difference: A Hydroxyl vs. a Methyl Group
The key to understanding the divergent biological activities of L-tyrosine and 4-Methyl-L-phenylalanine lies in the difference between a hydroxyl (-OH) and a methyl (-CH₃) group at the para position of the phenyl ring. The hydroxyl group of tyrosine is polar and can participate in hydrogen bonding. Crucially, it is the site of phosphorylation by tyrosine kinases, a fundamental event in a vast number of cellular signaling pathways that regulate cell growth, differentiation, and metabolism.
In contrast, the methyl group of 4-Methyl-L-phenylalanine is nonpolar and hydrophobic. It cannot be phosphorylated, rendering it inert in tyrosine kinase signaling cascades. This single structural change effectively silences the signaling potential inherent to the tyrosine scaffold.
Figure 1. High-level comparison of the biological fates of L-Tyrosine and 4-Methyl-L-phenylalanine.
Protein Synthesis: A Matter of Fidelity
The incorporation of amino acids into a growing polypeptide chain is a highly regulated process governed by aminoacyl-tRNA synthetases (aaRSs). These enzymes exhibit remarkable substrate specificity to ensure the fidelity of protein translation.[5] Tyrosyl-tRNA synthetase (TyrRS) is responsible for charging tRNA molecules with L-tyrosine.
Experimental Protocol: Comparative Analysis of Amino Acid Incorporation in HEK293 Cells via Pulse-Chase Radiolabeling
This protocol allows for the direct comparison of the incorporation efficiency of L-Tyrosine and 4-Methyl-L-phenylalanine into newly synthesized proteins in a mammalian cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) lacking L-tyrosine
-
Fetal Bovine Serum (FBS)
-
[³H]-L-Tyrosine
-
[³H]-4-Methyl-L-phenylalanine (custom synthesis may be required)
-
Chase medium (DMEM with excess unlabeled L-tyrosine and 4-Methyl-L-phenylalanine)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293 cells in standard DMEM with 10% FBS to ~80% confluency.
-
Starvation: Wash cells with phosphate-buffered saline (PBS) and incubate in tyrosine-free DMEM for 30 minutes to deplete intracellular tyrosine pools.
-
Pulse Labeling: Replace the starvation medium with tyrosine-free DMEM containing either [³H]-L-Tyrosine or [³H]-4-Methyl-L-phenylalanine at the same specific activity. Incubate for a short period (e.g., 15-30 minutes).
-
Chase: Remove the labeling medium, wash the cells with PBS, and add the chase medium containing a high concentration of both unlabeled L-tyrosine and 4-Methyl-L-phenylalanine. This prevents further incorporation of the radiolabeled amino acids.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 120 minutes), wash the cells with ice-cold PBS and lyse them.
-
Protein Precipitation: Precipitate the protein from the cell lysates using cold TCA.
-
Quantification: Wash the protein pellets to remove unincorporated radiolabel, resuspend them, and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for both amino acids. A significantly lower level of radioactivity in the 4-Methyl-L-phenylalanine samples will indicate its poor incorporation into proteins.
Figure 2. Workflow for the pulse-chase radiolabeling experiment.
Impact on Cellular Signaling: The Tyrosine Kinase Paradigm
Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to the hydroxyl group of tyrosine residues on substrate proteins. This phosphorylation event is a cornerstone of signal transduction, initiating a cascade of downstream events that regulate a multitude of cellular processes.
Given that 4-Methyl-L-phenylalanine lacks the essential hydroxyl group, it cannot be phosphorylated by tyrosine kinases. This fundamental difference has profound implications for its role in cellular signaling. Instead of participating in signaling, 4-Methyl-L-phenylalanine has the potential to act as a competitive inhibitor of tyrosine kinases. By binding to the active site of the kinase without being phosphorylated, it can block the access of the natural substrate, L-tyrosine, thereby attenuating the signaling pathway. The nature of this inhibition (competitive, non-competitive, or uncompetitive) would depend on whether it binds to the free enzyme or the enzyme-substrate complex.[2]
Figure 3. L-Tyrosine as a substrate versus 4-Methyl-L-phenylalanine as a potential competitive inhibitor of tyrosine kinases.
Neurotransmitter Synthesis: A Blocked Pathway
L-tyrosine is the direct precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase.[2] Phenylalanine can also serve as a precursor, but it must first be converted to tyrosine by phenylalanine hydroxylase.[1]
4-Methyl-L-phenylalanine, lacking the hydroxyl group, cannot be hydroxylated by tyrosine hydroxylase to form a catechol-like structure. Therefore, it is not a substrate for this critical enzyme and cannot serve as a precursor for the synthesis of catecholamine neurotransmitters. Its presence could potentially have an inhibitory effect on tyrosine hydroxylase, although this has not been extensively studied.
Analytical Considerations: Distinguishing Between the Two
The structural similarity between L-tyrosine and 4-Methyl-L-phenylalanine presents an analytical challenge. However, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), can effectively separate and quantify these two compounds in complex biological matrices.
Experimental Protocol: LC-MS/MS Quantification of L-Tyrosine and 4-Methyl-L-phenylalanine in Protein Hydrolysates
This protocol provides a framework for the differential quantification of L-tyrosine and 4-Methyl-L-phenylalanine in protein samples.
Materials:
-
Protein sample containing incorporated L-tyrosine and/or 4-Methyl-L-phenylalanine
-
6 M HCl
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
A suitable reversed-phase HPLC column (e.g., C18)
-
High-purity water, acetonitrile, and formic acid
-
Stable isotope-labeled internal standards for L-tyrosine and 4-Methyl-L-phenylalanine (for absolute quantification)
Procedure:
-
Protein Hydrolysis: Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Sample Preparation: Neutralize and dilute the hydrolysate. Add internal standards.
-
LC Separation: Inject the sample onto the HPLC column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the amino acids. The more hydrophobic 4-Methyl-L-phenylalanine will have a longer retention time than L-tyrosine on a reversed-phase column.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify each amino acid.
-
L-Tyrosine: Monitor the transition from its precursor ion (m/z 182.08) to a specific product ion.
-
4-Methyl-L-phenylalanine: Monitor the transition from its precursor ion (m/z 180.10) to a specific product ion.
-
-
Quantification: Generate calibration curves using known concentrations of L-tyrosine and 4-Methyl-L-phenylalanine standards to quantify their amounts in the sample.
Conclusion
The substitution of a hydroxyl group with a methyl group transforms the biologically active L-tyrosine into the relatively inert 4-Methyl-L-phenylalanine in key cellular processes. While L-tyrosine is a fundamental building block of proteins and a critical precursor for signaling molecules, 4-Methyl-L-phenylalanine serves as a valuable tool for researchers to probe these very processes. Its inefficient incorporation into proteins and its inability to be phosphorylated make it a useful negative control in studies of protein synthesis and tyrosine kinase signaling. Understanding these differences is paramount for the rational design of experiments and the development of novel therapeutics that target these pathways.
References
-
Jansens, A., & Braakman, I. (n.d.). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Retrieved from [Link]
- Jordanova, A., et al. (2006). Mutations in the gene encoding cytosolic tyrosyl-tRNA synthetase cause dominant intermediate Charcot-Marie-Tooth neuropathy.
-
Moor, N., et al. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. RSC Chemical Biology, 1(3), 223-228. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Protein Insights: The Role of L-4-Methylphenylalanine in Structural Biology. Retrieved from [Link]
-
Redwood, W. R., & Colvin, M. (1980). L-phenylalanine Mustard (Melphalan) Uptake and Cross-Linking in the RPMI 6410 Human Lymphoblastoid Cell Line. Cancer Research, 40(4), 1144-1149. Retrieved from [Link]
-
Sajish, M., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology, 9, 727823. Retrieved from [Link]
- Snell, E. E. (1945). The microbiological assay of amino acids. Advances in protein chemistry, 2, 85-118.
-
Spillane, M., et al. (2019). Analysis of Protein Folding, Transport, and Degradation in Living Cells by Radioactive Pulse Chase. Journal of Visualized Experiments, (144), e58952. Retrieved from [Link]
-
van de Lest, C. H., et al. (2008). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Bio-protocol, 8(21), e1010. Retrieved from [Link]
-
Wang, X., et al. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration. Clinica Chimica Acta, 523, 134-140. Retrieved from [Link]
-
Whitaker, J. R., & De Lumen, B. O. (1986). Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. Journal of bacteriology, 165(3), 733-739. Retrieved from [Link]
-
Wikimedia Foundation. (2023, December 27). Tyrosine hydroxylase. In Wikipedia. Retrieved January 2, 2024, from [Link]
-
Miyamoto, M., & Fitzpatrick, T. B. (1957). Competitive inhibition of mammalian tyrosinase by phenylalanine and its relationship to hair pigmentation in phenylketonuria. Nature, 179(4552), 199-200. Retrieved from [Link]
-
Butterworth, A. E., & Moss, D. W. (1966). Inhibition of the orthophosphatase and pyrophosphatase activities of human alkaline-phosphatase preparations. Biochemical Journal, 101(3), 917-921. Retrieved from [Link]
-
First, E. A. (2001). Tyrosyl-tRNA Synthetases. Madame Curie Bioscience Database [Internet]. Retrieved from [Link]
-
First, E. A. (2012). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods in molecular biology (Clifton, N.J.), 921, 1-23. Retrieved from [Link]
-
Andrensek, S., Golc-Wondra, A., & Prosek, M. (2003). Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry. Journal of AOAC International, 86(4), 753-758. Retrieved from [Link]
-
Mason, J. (n.d.). Separation of m/p-tyrosines. Masonaco. Retrieved from [Link]
-
Medicosis Perfectionalis. (2023, March 13). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors | Enzyme Kinetics Comparison [Video]. YouTube. Retrieved from [Link]
-
Gunning, Y., et al. (2022, September 27). MRM Mass Spectrometry of Peptides Applied to Meat Authentication| Protocol Preview [Video]. JoVE. Retrieved from [Link]
-
Link, A. J., & LaBaer, J. (2001). Molecular Biologist's Guide to Proteomics. Molecular and cellular proteomics : MCP, 0(0), M100001-MCP200. Retrieved from [Link]
-
Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
-
Sun, X., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 74-80. Retrieved from [Link]
-
Fernández-Real, J. M., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv. Retrieved from [Link]
-
Fernández-Real, J. M., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Chemical Proteomic Profiling of Protein 4′‐Phosphopantetheinylation in Mammalian Cells. Angewandte Chemie International Edition, 59(46), 20468-20472. Retrieved from [Link]
-
Franck, N., et al. (2015). Introduction to proteomics for chemical biology. In Chemical Biology (pp. 1-30). Retrieved from [Link]
Sources
- 1. L-Phenylalanine is a metabolic checkpoint of human Th2 cells | bioRxiv [biorxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of 4-Methyl-L-phenylalanine: A Mass Spectrometry & Chromatography Guide
Executive Summary
4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid increasingly utilized in peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) to enhance lipophilicity and proteolytic stability.[1][2] However, its characterization presents a specific analytical challenge: it is isobaric with 2-methyl-phenylalanine and 3-methyl-phenylalanine.
This guide provides a definitive protocol for the differentiation and characterization of 4-Me-Phe. Unlike generic amino acid analysis, we prioritize chromatographic resolution of positional isomers using biphenyl stationary phases combined with specific MS/MS fragmentation mapping of the methyl-tropylium ion.
Part 1: The Analytical Challenge
Standard C18 liquid chromatography often fails to fully resolve the positional isomers (ortho, meta, para) of methyl-phenylalanine due to their identical hydrophobicity indices. Furthermore, mass spectrometry alone cannot distinguish these isomers in full-scan mode as they share the same monoisotopic mass.
Comparative Profiling: Phe vs. 4-Me-Phe vs. Isomers
The following table contrasts the native L-Phenylalanine with its methylated derivative to establish baseline MS expectations.
| Feature | L-Phenylalanine (Phe) | 4-Methyl-L-phenylalanine | 3-Methyl-L-phenylalanine |
| Monoisotopic Mass (Da) | 165.079 | 179.095 | 179.095 |
| Precursor Ion [M+H]⁺ | 166.08 | 180.10 | 180.10 |
| Immonium Ion (m/z) | 120.08 | 134.10 | 134.10 |
| Tropylium Ion (m/z) | 91.05 | 105.07 (Methyl-tropylium) | 105.07 |
| Hydrophobicity | Moderate | High | High |
| Elution Order (Biphenyl) | 1st | 3rd (Typically) | 2nd (Typically) |
Critical Insight: The diagnostic shift from m/z 91 (tropylium) to m/z 105 (methyl-tropylium) confirms the presence of the methyl group on the aromatic ring, but only chromatographic retention time confirms the para (4-position) orientation.
Part 2: Fragmentation Mechanics (MS/MS)
To validate the structure, one must understand the collision-induced dissociation (CID) pathways. The stability of the 4-methylbenzyl cation (methyl-tropylium) is the driving force behind the fragmentation.
Mechanism Visualization
The following diagram illustrates the transition from the protonated precursor to the diagnostic fragment ions.
Figure 1: CID fragmentation pathway of 4-Me-Phe showing the critical transition to the m/z 105 signature ion.
Mechanistic Explanation:
-
Immonium Formation (m/z 134): The initial loss of the carboxylic acid group (as HCOOH or CO + H2O) generates the immonium ion. For 4-Me-Phe, the mass shifts +14 Da relative to Phe (120 → 134).
-
Methyl-Tropylium Formation (m/z 105): The immonium ion further fragments by losing ammonia (NH3). The remaining benzyl carbocation rearranges into the highly stable seven-membered methyl-tropylium ring. This is the quantifier ion for high-sensitivity assays.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol uses a Biphenyl stationary phase rather than a standard C18. Biphenyl columns utilize pi-pi interactions to separate aromatic isomers based on electron density and steric hindrance, providing superior resolution for 2-, 3-, and 4-methyl isomers.
Workflow Diagram
Figure 2: LC-MS/MS workflow optimized for aromatic isomer separation and detection.
Detailed Methodology
1. Sample Preparation:
-
Dissolve 4-Me-Phe standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 100 ng/mL.
-
Note: Avoid high concentrations of acetonitrile in the sample solvent as it may disrupt the pi-pi interactions during the initial loading phase on the biphenyl column.
2. Chromatographic Conditions (UHPLC):
-
Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Methanol promotes stronger pi-pi interactions with the biphenyl phase compared to acetonitrile, enhancing isomer separation.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 60% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
3. Mass Spectrometry Parameters (QQQ or Q-TOF):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation of the aromatic ring).
-
MRM Transitions (for Quantitation):
-
Quantifier: 180.1 -> 105.1 (CE: 25 eV) - Most stable, high intensity.
-
Qualifier: 180.1 -> 134.1 (CE: 15 eV) - Confirms amino acid backbone.
-
Part 4: Application Context & Stability
In drug development, 4-Me-Phe is often substituted for Phenylalanine to assess the "hydrophobic collapse" of a peptide or to block chymotrypsin cleavage sites.
-
Hydrophobicity: The addition of the methyl group at the para position significantly increases the logP value. In Reverse Phase (C18) chromatography of peptides, sequences containing 4-Me-Phe will elute later than their native counterparts.
-
Metabolic Stability: The steric bulk of the methyl group hinders the approach of proteolytic enzymes (like chymotrypsin) that target aromatic residues, extending the half-life of peptide drugs in plasma.
References
-
PubChem. (2025).[3] 4-Methylphenylalanine Compound Summary (CID 409319).[2][3] National Library of Medicine. [Link]
-
Matrix Science. (n.d.). Mascot Help: Amino Acid Immonium Ions.[Link]
Sources
1H NMR and 13C NMR analysis of 4-Methyl-L-phenylalanine
Technical Guide: Comparative NMR Analysis of 4-Methyl-L-phenylalanine
Executive Summary
This guide provides a technical comparison between 4-Methyl-L-phenylalanine (4-Me-Phe) and its canonical parent, L-Phenylalanine (L-Phe). 4-Me-Phe is a non-canonical amino acid increasingly utilized in peptide engineering to enhance lipophilicity and probe hydrophobic pockets in receptor-ligand studies.
For researchers, the critical analytical challenge is distinguishing 4-Me-Phe from L-Phe and quantifying regioisomeric purity. This guide establishes the diagnostic NMR fingerprints required to validate the 4-methyl substitution, focusing on the transformation of the aromatic region from a complex multiplet (L-Phe) to a symmetric AA'BB' system (4-Me-Phe) and the appearance of the characteristic methyl singlet.
Structural & Electronic Context
To interpret the NMR data correctly, one must understand the electronic perturbation caused by the methyl group.
-
L-Phenylalanine: Possesses a monosubstituted benzene ring. The five aromatic protons exist in three magnetic environments (ortho, meta, para), but often overlap into a complex multiplet due to similar chemical shifts.
-
4-Methyl-L-phenylalanine: The addition of a methyl group at the para position creates a 1,4-disubstituted aromatic system . This imposes a plane of symmetry, rendering the two ortho protons equivalent and the two meta protons equivalent.
-
Electronic Effect: The methyl group is weakly electron-donating (inductive effect), which slightly shields the aromatic protons compared to the unsubstituted ring.
-
Symmetry: The spectral complexity reduces from a 5-proton multiplet to two distinct 2-proton doublets (an AA'BB' spin system).
-
Experimental Protocol
To ensure reproducibility, the following protocol utilizes Deuterium Oxide (
Reagents & Sample Preparation
-
Solvent:
(99.9% D) containing 0.1 M DCl (to fix pH < 2, ensuring the amine is and carboxylic acid is ). -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to 0.00 ppm.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.
-
Relaxation Delay (D1):
seconds (crucial for accurate integration of the methyl singlet). -
Scans (NS): 16–32 (1H), 512–1024 (13C).
-
Temperature: 298 K (
).
1H NMR Analysis: The Diagnostic Fingerprint
The 1H NMR spectrum provides the most immediate confirmation of identity.
Comparative Data Table (1H NMR in /DCl)
| Assignment | L-Phenylalanine (Standard) | 4-Methyl-L-phenylalanine (Target) | Multiplicity Change |
| Minimal change (remote from modification). | |||
| Slight shielding due to remote inductive effect. | |||
| Aromatic (Ar-H) | Diagnostic: Shift from multiplet to two doublets. | ||
| Methyl (-CH | Absent | Primary Confirmation Peak. |
Detailed Analysis
-
The Methyl Singlet (2.32 ppm): This is the "Yes/No" peak. A sharp singlet integrating to 3 protons confirms the presence of the methyl group. If this peak is a doublet, it indicates the methyl is likely at the 2- or 3-position (coupling to adjacent protons), revealing a regioisomeric impurity.
-
The Aromatic Region (7.10 – 7.30 ppm):
-
L-Phe: Shows a "shaggy" multiplet integrating to 5H.
-
4-Me-Phe: Shows a clean "roof effect" pattern or two distinct doublets (
Hz) integrating to 4H total. The symmetry of this region confirms the para substitution.
-
13C NMR Analysis: Carbon Skeleton Verification
13C NMR is essential for confirming the carbon count and verifying the lack of isomeric contamination.
Comparative Data Table (13C NMR in /DCl)
| Carbon Type | L-Phenylalanine | 4-Methyl-L-phenylalanine | Notes |
| Carbonyl (C=O) | ~171.5 ppm | ~171.6 ppm | Unaffected. |
| 54.8 ppm | 54.9 ppm | Characteristic of | |
| 36.6 ppm | 36.2 ppm | ||
| Ar-C (Quaternary) | 135.2 ppm (ipso) | 132.1 ppm (ipso), 138.5 ppm (para-Me) | Key Difference: Two quaternary carbons in 4-Me-Phe. |
| Ar-C (Methine) | 128-130 ppm (mixed) | ~129.8 ppm, ~130.2 ppm | Distinct signals for ortho and meta carbons. |
| Methyl (-CH | Absent | 20.8 ppm | Diagnostic: High-field aliphatic signal. |
Analytical Workflow Diagram
The following logic tree illustrates the decision-making process for validating 4-Methyl-L-phenylalanine using NMR data.
Caption: Decision tree for the structural validation of 4-Methyl-L-phenylalanine, differentiating it from regioisomers and unsubstituted phenylalanine.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
-
Sigma-Aldrich. "Amino Acid NMR Reference Standards." MilliporeSigma Technical Library. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds: L-Phenylalanine." SDBS No. 3270. Link
-
Chem-Impex International. "Product Specification: 4-Methyl-L-phenylalanine." Catalog Data. Link
Sources
Technical Guide: Incorporation and Validation of 4-Methyl-L-phenylalanine in Peptide Therapeutics
Executive Summary
This guide addresses the synthesis, incorporation, and validation of 4-Methyl-L-phenylalanine (4-Me-Phe) into peptide sequences. Unlike N-methylation, which modifies the peptide backbone to alter hydrogen bonding, 4-Me-Phe modifies the side chain (para-position), serving as a subtle steric and hydrophobic probe. This modification is critical for optimizing receptor fit, enhancing proteolytic stability, and exploring hydrophobic core dynamics without drastically altering the electronic properties of the aromatic ring (as seen with fluorinated analogs).
Part 1: The Comparative Landscape
Before commencing synthesis, it is vital to understand how 4-Me-Phe compares to its native counterpart and common alternatives used in Structure-Activity Relationship (SAR) studies.
Table 1: Physicochemical Comparison of Phenylalanine Analogs
| Feature | L-Phenylalanine (Phe) | 4-Methyl-L-Phe (4-Me-Phe) | 4-Fluoro-L-Phe (4-F-Phe) |
| Role | Native Baseline | Steric & Hydrophobic Probe | Electronic Probe |
| Steric Bulk | Standard ( | Increased (Methyl volume | Similar to H (Fluorine radius |
| Lipophilicity | Hydrophobic | Enhanced Hydrophobicity | Variable (often slightly lower lipophilicity than Me) |
| Electronic Effect | Neutral | Weakly Electron Donating (+I effect) | Strong Electron Withdrawing (-I effect) |
| Proteolytic Stability | Low (Chymotrypsin target) | Moderate/High (Steric hindrance) | Moderate |
| Key Application | Native binding | Optimizing hydrophobic pocket fit | Probing |
Insight: Choose 4-Me-Phe when you need to fill a hydrophobic pocket more aggressively or block metabolic degradation at the para-position without introducing the strong electronegativity of fluorine.
Part 2: Synthesis & Incorporation Strategy
Methodology: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Challenge: While not as sterically hindered as N-methyl amino acids, the para-methyl group can slightly retard coupling rates compared to native Phe.
Protocol: Fmoc-SPPS Incorporation
Standard scale: 0.1 mmol | Resin: Rink Amide (0.6 mmol/g)
-
Resin Preparation: Swell resin in DMF (2 x 15 min). Deprotect Fmoc (20% Piperidine/DMF) to expose free amine.
-
Activation (The "Green" Standard):
-
Reagents: Fmoc-4-Me-Phe-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).[2]
-
Why this choice? DIC/Oxyma suppresses racemization better than HBTU/DIEA and is safer than HOBt.
-
-
Coupling:
-
Dissolve amino acid and Oxyma in minimal DMF.
-
Add DIC.[3]
-
Add to resin immediately.
-
Reaction Time: 60–90 minutes at Room Temperature (RT).
-
-
Self-Validating Step (In-Process Control):
-
Perform a Kaiser Test (ninhydrin).
-
Result: If beads are colorless, coupling is >99% complete. If blue, perform a second coupling (double couple) for 45 mins.
-
-
Capping (Optional but Recommended): Acetic anhydride/DIEA/DMF to permanently block any unreacted amines, preventing deletion sequences.
Part 3: Validation Methodologies
Trustworthiness in peptide chemistry relies on orthogonal validation. You must prove identity, purity, and correct incorporation.
High-Performance Liquid Chromatography (HPLC)
Expectation: 4-Me-Phe is more hydrophobic than Phe.
-
Method: C18 Reverse Phase Column, Gradient 5-95% ACN/Water (0.1% TFA).
-
Observation: The 4-Me-Phe analog will elute later (higher retention time,
) than the native Phe peptide. -
Diagnostic: If the
is identical to the native sequence, incorporation failed (likely accidental use of Fmoc-Phe-OH).
Mass Spectrometry (ESI-MS)
Expectation: Mass shift of +14.02 Da (Methyl group).
-
Precursor Ion: Calculate theoretical
.- .
-
Fragmentation (MS/MS):
-
Immonium Ions: This is the "fingerprint."
-
Native Phe Immonium Ion: 120 m/z .
-
4-Me-Phe Immonium Ion: 134 m/z .
-
-
Protocol: Perform MS/MS on the parent ion. Look for the 134 m/z peak in the low mass region. Its presence confirms the modification is on the side chain.
-
Nuclear Magnetic Resonance (NMR)
Expectation: Distinct aliphatic signal from the aryl-methyl group.[4]
-
1H NMR (D2O or DMSO-d6):
-
Aryl-Methyl Singlet: Look for a sharp singlet (3H) around
2.2 – 2.3 ppm . This region is usually clear of backbone signals. -
Aromatic Region: Native Phe shows a complex multiplet (
7.1–7.4). 4-Me-Phe (para-substituted) often simplifies this to an AA'BB' system (two doublets) if the rotation is fast, or distinct patterns depending on the local environment.
-
Part 4: Visualization & Logic Flow
Diagram 1: Synthesis & Validation Workflow
This workflow illustrates the critical path from resin preparation to final validated product.
Caption: Linear workflow for SPPS incorporation of 4-Me-Phe with in-process control (IPC) checkpoints.
Diagram 2: Validation Decision Logic
A self-validating system to confirm identity and troubleshoot failure modes.
Caption: Decision tree for confirming 4-Me-Phe incorporation and distinguishing it from native Phenylalanine.
References
-
National Institutes of Health (NIH). "Hydrophobicity Index Table of Common Amino Acids and Analogs." PubMed Central. Available at: [Link]
-
Journal of the American Chemical Society. "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics." J. Am. Chem. Soc. 2023.[1][5][6] Available at: [Link]
-
Matrix Science. "Peptide Fragmentation and Immonium Ion Masses." Mascot Help Guide. Available at: [Link]
-
Oldfield Group, University of Illinois. "Solid State 13C NMR Investigation of Phenylalanine Residues." Department of Chemistry. Available at: [Link]
Sources
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Is phenylalanine hydrophilic or hydrophobic? Explain why. - McMurry 8th Edition Ch 18 Problem 50 [pearson.com]
- 6. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Phenylalanine Analogs in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymology, the subtle modification of a substrate can unlock profound insights into catalytic mechanisms, allosteric regulation, and the design of novel therapeutics. Phenylalanine, an essential aromatic amino acid, serves as a cornerstone for studying a diverse range of enzymes crucial to human health and disease. The strategic substitution of its native structure with synthetic analogs provides a powerful toolkit for dissecting enzyme function with precision.
This guide offers a comparative analysis of key phenylalanine analogs in the context of specific and highly relevant enzyme assays. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present quantitative data to empower your research decisions.
The Scientific Rationale: Why Phenylalanine Analogs?
Phenylalanine's central role in metabolism makes the enzymes that act upon it prime targets for investigation. These include Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in phenylalanine catabolism[1], and Phenylalanyl-tRNA Synthetase (PheRS), essential for protein biosynthesis[2][3]. The use of phenylalanine analogs in studying these enzymes is driven by several key objectives:
-
Probing the Active Site: Introducing structural modifications to the phenylalanine scaffold allows for the mapping of an enzyme's active site, revealing critical interactions that govern substrate binding and catalysis.[4][5]
-
Investigating Allosteric Regulation: Some enzymes, like PAH, are allosterically activated by their substrate. Analogs can be employed to dissect the structural requirements for this activation, distinguishing it from catalytic turnover.[6][7]
-
Developing Enzyme Inhibitors: Analogs that bind to the active site but cannot be turned over, or that bind with exceptionally high affinity, can act as potent and specific inhibitors. These are invaluable tools for studying the physiological roles of enzymes and as starting points for drug discovery.[8]
-
Creating Novel Biocatalysts: In the field of protein engineering, non-natural phenylalanine analogs can be incorporated into proteins to introduce novel functionalities.[]
A Comparative Look at Key Phenylalanine Analogs
For this guide, we will focus on a selection of commercially available and well-characterized phenylalanine analogs and their interactions with two key enzymes: Phenylalanine Hydroxylase (PAH) and Phenylalanyl-tRNA Synthetase (PheRS).
Featured Analogs:
-
L-Phenylalanine (L-Phe): The natural substrate, serving as our baseline for comparison.
-
D-Phenylalanine (D-Phe): The unnatural enantiomer, often resistant to enzymatic degradation.[]
-
p-Aminophenylalanine (p-AmF): An analog with a modification to the phenyl ring, altering its electronic properties.
-
meta-Substituted Analogs: A class of analogs with substitutions at the meta position of the phenyl ring, which have been explored for their interaction with transporters and enzymes.[10][11]
-
Phenyl-thiazolylurea-sulfonamides: A class of potent inhibitors of bacterial PheRS.[3]
Target Enzymes:
-
Phenylalanine Hydroxylase (PAH): A monooxygenase that catalyzes the conversion of phenylalanine to tyrosine.[1][5][8] Its dysfunction leads to the metabolic disorder phenylketonuria (PKU).[5][12]
-
Phenylalanyl-tRNA Synthetase (PheRS): An essential enzyme that charges tRNA with phenylalanine, a crucial step in protein synthesis.[2][3][4] It is a target for the development of novel antibiotics.[3]
Quantitative Comparison: Kinetic Parameters of Phenylalanine Analogs
The following table summarizes key kinetic parameters for the interaction of our selected analogs with PAH and PheRS. This data provides a quantitative basis for comparing their relative affinities and inhibitory potentials.
| Analog | Enzyme | Parameter | Value | Reference |
| L-Phenylalanine | Phenylalanine Hydroxylase (PAH) | Kd (for ternary complex) | 130 µM | [13] |
| S0.5 | ~150-200 µM | [14] | ||
| D-Phenylalanine | Phenylalanine Hydroxylase (PAH) | Activation | ~7-fold | [6] |
| p-Aminophenylalanine | Phenylalanine Hydroxylase (PAH) | Activation | Lower level | [6] |
| Phenyl-thiazolylurea-sulfonamides | Bacterial Phenylalanyl-tRNA Synthetase (PheRS) | IC50 | Nanomolar range | [3] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, cofactor concentrations). The data presented here are for comparative purposes and are derived from the cited literature.
Experimental Protocols: A Guide to Robust Enzyme Assays
The reliability of any comparative study hinges on the quality of the experimental data. Here, we provide detailed, step-by-step protocols for assays of PAH and PheRS activity, emphasizing the rationale behind each step to ensure self-validating results.
Phenylalanine Hydroxylase (PAH) Activity Assay (Fluorometric)
This continuous, real-time assay monitors the production of tyrosine, which is fluorescent, providing a direct measure of PAH activity.[15]
Caption: Workflow for the continuous fluorometric PAH activity assay.
-
Reagent Preparation:
-
PAH Enzyme: Reconstitute purified PAH enzyme in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) to the desired concentration.
-
L-Phenylalanine/Analog Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in the assay buffer.
-
Tetrahydrobiopterin (BH4) Cofactor: Prepare a fresh stock solution of BH4 (e.g., 2 mM) in an oxygen-free buffer immediately before use, as it is prone to oxidation.
-
Assay Buffer: A typical buffer is 100 mM HEPES, pH 7.3, containing catalase (to remove H2O2 byproduct) and ferrous ammonium sulfate.
-
-
Assay Procedure:
-
Set up reactions in a 96-well black plate suitable for fluorescence measurements.
-
To each well, add the assay buffer, PAH enzyme, and the L-phenylalanine or analog solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and substrate to equilibrate.
-
Initiate the reaction by adding the BH4 cofactor to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at 274 nm and emission at 304 nm.[15]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, perform the assay with varying concentrations of the analog and a fixed concentration of L-phenylalanine to determine the IC50 or Ki.
-
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Spectrophotometric)
This assay measures the aminoacylation of tRNA with phenylalanine, a reaction that consumes ATP. The depletion of ATP can be coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Caption: Workflow for the coupled spectrophotometric PheRS inhibition assay.
-
Reagent Preparation:
-
PheRS Enzyme: Purified PheRS enzyme in a suitable storage buffer.
-
Substrates: Stock solutions of L-phenylalanine, ATP, and purified tRNAPhe.
-
Coupling System: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.
-
Assay Buffer: A buffer such as 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer cuvette, combine the assay buffer, L-phenylalanine, ATP, tRNAPhe, PEP, NADH, PK, and LDH.
-
Add the phenylalanine analog (inhibitor) at various concentrations.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the PheRS enzyme.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value. The data can also be analyzed using Michaelis-Menten kinetics to determine the mode of inhibition.[3]
-
Advanced Analytical Techniques for Phenylalanine Analog Studies
While spectrophotometric and fluorometric assays are workhorses in the lab, more advanced techniques can provide deeper insights.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying phenylalanine and its analogs, as well as the product tyrosine.[16][17][18] This is particularly useful for endpoint assays or when multiple products are formed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying amino acids in complex biological samples.[12][19] It is invaluable for studying enzyme kinetics in cell lysates or tissue extracts.[19]
Conclusion: The Power of a Comparative Approach
The judicious selection and application of phenylalanine analogs are indispensable for modern enzyme research. By moving beyond qualitative observations to quantitative, comparative analyses, researchers can gain a more nuanced understanding of enzyme function. The protocols and data presented in this guide provide a solid foundation for designing and executing rigorous experiments. As new analogs are synthesized and novel enzymatic targets are discovered, the principles of comparative analysis will continue to be a driving force in both basic science and therapeutic development.
References
- BOC Sciences. Phenylalanine: Definition, Structure, Benefits and Uses.
- Santa Cruz Biotechnology. PAH Inhibitors.
- BenchChem. A Comparative Guide to Boc-γ-Phenylalanine and Other Phenylalanine Analogs for Researchers.
- NCBI Bookshelf. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database.
- Wikipedia. Phenylalanine hydroxylase.
- AARS Online. Phenylalanyl-tRNA Synthetase α Subunit (Archaeal-like).
- PubMed. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry.
- PubMed Central. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity.
- PubMed Central. An Overview of Phenylalanine and Tyrosine Kinetics in Humans.
- Sigma-Aldrich. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay).
- ACS Publications. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry.
- MDPI. A Protein Hydrolysate Mitigates the Adverse Effect of Chilling Stress on Cucumber Plants.
- PubMed. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase.
- ScienceOpen. Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro.
- ResearchGate. Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF).
- PubMed. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs.
- ResearchGate. HPLC chromatograms of phenylalanine (standard solutions) at different...
- Abcam. ab273287 Tyrosine Aminotransferase Activity Assay Kit (Fluorometric).
- NIH. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments.
- ResearchGate. Steady-state kinetic parameters of human phenylalanine hydroxylase...
- ResearchGate. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry | Request PDF.
- Dove Medical Press. Phenylalanyl-tRNA synthetase.
- MDPI. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase.
- CliniSciences. PAH Assay Kit.
- Biomedical Research Service. BMR Tyrosine Aminotransferase Assay Kit.
- eScholarship.org. Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats.
- Anaspec. Analogs of Phenylalanine and Tyrosine.
- Frontiers. A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine.
- Cell Biolabs, Inc. Tyrosine Assay Kit.
- PubMed Central. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs.
- PubMed. Enzymatic flow-injection determination of l-phenylalanine using the stopped-flow and merging-zones techniques.
- PubMed. Kinetic analysis of phenylalanine dehydrogenase mutants designed for aliphatic amino acid dehydrogenase activity with guidance from homology-based modelling.
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
- NCBI Bookshelf. Phenylalanine Hydroxylase Deficiency - GeneReviews®.
- NIH. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives.
- Wiley-Blackwell. 3 Enzyme Assays.
- ResearchGate. Kinetic data for WT rPAH and Phe80 variants are fit to the...
- NIH. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
- PubMed Central. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor.
- PubMed Central. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations.
- PubMed. Assay of L-tyrosine in serum by amperometric measurement of tyrosinase-catalyzed oxygen consumption.
Sources
- 1. PAH Assay Kit Clinisciences [clinisciences.com]
- 2. Phenylalanyl-tRNA Synthetase α Subunit (Archaeal-like) [aars.online]
- 3. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 10. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylalanine Hydroxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
- 19. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different 4-Methyl-L-phenylalanine synthesis methods
This guide provides an in-depth technical comparison of synthesis methods for 4-Methyl-L-phenylalanine , a critical non-natural amino acid used in peptide therapeutics to enhance hydrophobic interactions and proteolytic stability.
Executive Summary & Strategic Selection
For researchers and process chemists, the choice of synthesis route for 4-Methyl-L-phenylalanine depends heavily on scale, required enantiomeric purity, and available infrastructure.
-
Asymmetric Hydrogenation is the industrial "gold standard" for high-purity, large-scale production, utilizing Rhodium-based catalysis to achieve >99% ee.
-
Phase-Transfer Catalyzed (PTC) Alkylation is ideal for laboratory-scale discovery and library generation, allowing rapid access to derivatives using inexpensive glycine equivalents.
-
Biocatalytic Synthesis (PAL) represents the emerging green chemistry approach, utilizing Phenylalanine Ammonia Lyase to convert cinnamic acid derivatives directly to amino acids with perfect atom economy.
Comparative Technical Analysis
| Feature | Method A: Asymmetric Hydrogenation | Method B: PTC Alkylation | Method C: Biocatalytic (PAL) |
| Primary Mechanism | Rh(I)-catalyzed reduction of enamides | Organocatalytic alkylation of glycine Schiff base | Enzymatic amination of cinnamic acid |
| Chiral Source | Chiral Phosphine Ligand (e.g., DuPhos) | Cinchona Alkaloid Catalyst | Enzyme Active Site (PAL) |
| Enantiomeric Excess (ee) | > 99% (Excellent) | 92 - 98% (Good to Very Good) | > 99% (Perfect) |
| Scalability | High (kg to ton scale) | Moderate (g to kg scale) | High (Continuous flow possible) |
| Atom Economy | High (H₂ addition) | Low (Loss of stoichiometric leaving groups) | Very High (NH₃ addition) |
| Key Cost Driver | Rhodium metal & Chiral Ligand | Chiral Catalyst & Glycine Auxiliary | Enzyme production & immobilization |
| Green Metric | Solvent use (MeOH), Metal waste | Organic solvents (DCM/Toluene), Waste salts | Water-based, Low waste |
Detailed Methodologies & Protocols
Method A: Asymmetric Hydrogenation (Rh-DuPhos System)
Mechanism: This method relies on the coordination of a prochiral enamide substrate to a cationic Rh(I) complex. The chiral ligand creates a rigid steric environment that forces hydrogen addition from a specific face of the alkene.
Experimental Protocol:
-
Substrate Preparation: Synthesize methyl 2-acetamido-3-(4-methylphenyl)acrylate via an Erlenmeyer-Plöchl azlactone synthesis starting from 4-methylbenzaldehyde and N-acetylglycine.
-
Catalyst Formation: In a glovebox, mix [Rh(COD)₂]BF₄ (1.0 equiv) and (R,R)-Et-DuPhos (1.1 equiv) in degassed methanol. Stir for 15 min to form the active orange catalyst solution.
-
Hydrogenation:
-
Load the enamide substrate (1.0 M in MeOH) into a high-pressure autoclave.
-
Add the catalyst solution (Substrate:Catalyst ratio = 1000:1).
-
Purge with H₂ (3 cycles) and pressurize to 30-60 psi (2-4 bar).
-
Stir at room temperature for 2-4 hours.
-
-
Workup: Vent H₂. Concentrate the solvent in vacuo. The product, N-acetyl-4-methyl-L-phenylalanine methyl ester, is often pure enough for hydrolysis (6N HCl, reflux) to the free amino acid.
Method B: Phase-Transfer Catalyzed Alkylation
Mechanism: This organocatalytic method uses a chiral quaternary ammonium salt (derived from Cinchona alkaloids) to shuttle a glycine enolate across the interface of a biphasic system. The catalyst's chiral pocket shields one face of the enolate, directing the attack of the electrophile (4-methylbenzyl bromide).
Experimental Protocol:
-
Reagents: N-(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base), 4-methylbenzyl bromide, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst).
-
Reaction:
-
Dissolve the Glycine Schiff Base (1.0 equiv) and Catalyst (10 mol%) in toluene/CHCl₃ (7:3).
-
Add 50% aqueous KOH (5.0 equiv) and cool to 0°C.
-
Add 4-methylbenzyl bromide (1.2 equiv) dropwise.
-
Stir vigorously at 0°C for 12-24 hours.
-
-
Workup: Separate phases. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
-
Hydrolysis: Treat the crude imine with 15% citric acid or 1N HCl in THF to cleave the protecting groups, yielding the 4-methyl-L-phenylalanine ester.
Method C: Biocatalytic Synthesis (Phenylalanine Ammonia Lyase)
Mechanism: Phenylalanine Ammonia Lyase (PAL) catalyzes the reversible non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. By driving the reaction in reverse with high ammonia concentrations, 4-methylcinnamic acid is converted exclusively to 4-methyl-L-phenylalanine.
Experimental Protocol:
-
Enzyme Preparation: Use recombinant AvPAL (from Anabaena variabilis) expressed in E. coli.
-
Reaction Mix:
-
Substrate: 4-methylcinnamic acid (50 mM).
-
Ammonia Source: 5 M NH₄OH / (NH₄)₂CO₃ buffer (pH adjusted to 10.0).
-
Biocatalyst: AvPAL lysate or immobilized enzyme beads (1-5 mg/mL).
-
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2.0 to precipitate unreacted cinnamic acid (remove by filtration). Adjust filtrate to pH 6.0 (isoelectric point) to precipitate 4-methyl-L-phenylalanine.
Visualizations of Reaction Pathways
Diagram 1: Asymmetric Hydrogenation Pathway
This diagram illustrates the Rhodium-catalyzed cycle, highlighting the stereodetermining step.
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle showing the critical enantio-determining migratory insertion step.
Diagram 2: Biocatalytic Retro-Conversion
This diagram compares the chemical vs. enzymatic logic.
Caption: Atom-efficient conversion of cinnamic acid derivatives using PAL, driven by ammonia equilibrium.
References
-
Asymmetric Hydrogenation of Enamides: Burk, M. J., et al. "Preparation of N-acetyl-L-phenylalanine derivatives via Rh-DuPhos catalyzed hydrogenation." Journal of the American Chemical Society, 1993.
-
Phase-Transfer Alkylation: Lygo, B., & Andrews, B. I.[1] "Asymmetric phase-transfer catalysis using Cinchona alkaloid derivatives."[1][2] Accounts of Chemical Research, 2004.
-
Biocatalytic PAL Synthesis: Gomm, A., et al. "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Bioengineering and Biotechnology, 2023.
-
General Synthesis of Non-Natural Amino Acids: Ma, J. A. "Recent developments in the catalytic asymmetric synthesis of alpha-amino acids." Angewandte Chemie International Edition, 2003.
Sources
Definitive Guide to Enantiomeric Purity Analysis of 4-Methyl-L-phenylalanine
Executive Summary
4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid used in peptide synthesis to enhance hydrophobic interactions and proteolytic stability.[1][2] However, its structural similarity to native phenylalanine and the steric bulk of the para-methyl group present unique analytical challenges.
Ensuring enantiomeric excess (% ee) >99.5% is vital, as the D-isomer can disrupt peptide secondary structures (e.g.,
Strategic Comparison of Methods
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey’s Method (Derivatization) |
| Principle | Host-guest complexation with crown ethers | Diastereomeric separation on C18 |
| Primary Column | Daicel CROWNPAK® CR-I(+) | Standard C18 (e.g., Agilent ZORBAX Eclipse) |
| Elution Order | D-isomer elutes first (Ideal for trace analysis) | Varies (Requires racemic standard) |
| Sample Prep | Minimal (Dissolve & Filter) | High (Derivatization reaction required) |
| Sensitivity | Good (UV 210-220 nm) | Excellent (UV 340 nm via DNP group) |
| Throughput | High (< 20 min/sample) | Low (Reaction time + Run time) |
| Cost | High (Specialized column) | Low (Reagents + Generic column) |
Method A: Direct Chiral HPLC (The Gold Standard)
This method is the industry standard for routine QC because it requires no chemical modification of the sample. It utilizes a Crown Ether stationary phase which forms a host-guest complex specifically with the ammonium group (
Why This Works
The CROWNPAK® CR-I(+) column is specifically designed for amino acids. The chiral crown ether ring allows the ammonium ion to "dock" inside. The spatial arrangement of the chiral centers on the crown ether creates a tighter binding affinity for the L-isomer of amino acids, causing it to retain longer.
-
Critical Advantage: The D-isomer elutes first .[3][4][5] When checking the purity of an L-amino acid, it is far easier to integrate a small impurity peak that elutes before the main peak than one that elutes on its tail.
Experimental Protocol
1. Mobile Phase Preparation:
-
Aqueous Component: Perchloric acid (
) solution, pH 1.5. (Prepare by adding to ultrapure water until pH is reached). -
Ratio: 85% Aqueous (pH 1.5) : 15% MeOH (v/v).
-
Note: The methyl group on 4-Me-Phe increases hydrophobicity compared to native Phe.[1] The 15% MeOH is crucial to reduce retention time and sharpen the peak.
-
2. Instrument Settings:
-
Column: Daicel CROWNPAK® CR-I(+) (
mm, 5 m).[4][7][8] -
Temperature:
(Lowering to can increase resolution if peaks overlap, but increases pressure). -
Detection: UV at 210 nm or 220 nm.
3. Workflow Diagram:
Figure 1: Direct Chiral HPLC workflow ensuring D-isomer elutes first for accurate trace quantitation.
Method B: Marfey’s Method (The High-Sensitivity Validator)
When a chiral column is unavailable, or if the sample matrix is complex (e.g., biological fluids), Marfey’s method is the authoritative alternative. It uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to react with the amino acid, converting enantiomers into diastereomers.
Why This Works
Diastereomers have different physical properties (unlike enantiomers) and can be separated on a standard achiral C18 column. The dinitrophenyl (DNP) moiety provides strong UV absorption at 340 nm , avoiding interference from other compounds that absorb at 210 nm.
Experimental Protocol
1. Derivatization Reaction:
-
Stock: Prepare 50 mM solution of 4-Me-L-Phe in water (or 1N HCl if solubility is poor).
-
Reagent: Prepare 1% (w/v) L-FDAA in acetone.
-
Mix: In a vial, combine:
- Sample
- L-FDAA solution
-
1M
-
Incubate: Heat at
for 1 hour. -
Quench: Add
1M to stop the reaction. Dilute with mobile phase.
2. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g.,
mm, 3.5 m). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: UV at 340 nm.
3. Reaction Logic Diagram:
Figure 2: Conversion of enantiomers to diastereomers using Marfey's Reagent.
Method C: Optical Rotation (Preliminary Check)
While traditional, polarimetry is insufficient for confirming high purity (>98%) due to the low specific rotation of phenylalanine derivatives and solvent susceptibility.
-
Literature Value:
(c=1, DMF). -
Usage: Use only for identity confirmation, not purity quantitation.
Decision Matrix: Which Method to Choose?
Use the following logic to select the appropriate protocol for your laboratory.
Figure 3: Decision matrix for method selection based on resource availability and sample complexity.
References
-
Daicel Corporation. (n.d.).[7] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]
- Marfey, P. (1984). Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
- Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and primary amines on crown ether-based chiral stationary phases.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. ct-k.com [ct-k.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
Functional differences between 4-Methyl-L-phenylalanine and other unnatural amino acids
Topic: Functional Differences Between 4-Methyl-L-phenylalanine and Other Unnatural Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid (ncAA) distinguished by the addition of a methyl group at the para position of the phenyl ring. Unlike halogenated analogs (e.g., 4-Fluoro-phenylalanine) that are often used for their electronic properties or isosteric nature, 4-Me-Phe is primarily utilized for its steric bulk and enhanced hydrophobicity .
This guide objectively compares 4-Me-Phe against standard phenylalanine (Phe) and other common para-substituted analogs, providing experimental workflows for its incorporation into proteins via Genetic Code Expansion (GCE) and Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Comparison Matrix
The choice of ncAA dictates the functional outcome of your protein engineering campaign. The table below contrasts 4-Me-Phe with its closest competitors.
| Property | L-Phenylalanine (Phe) | 4-Methyl-L-Phe (4-Me-Phe) | 4-Fluoro-L-Phe (4-F-Phe) | 4-Nitro-L-Phe (4-NO₂-Phe) |
| Primary Utility | Native structure/function | Hydrophobic packing, NMR probe | Isosteric tracer, ¹⁹F NMR | Photocrosslinking, quenching |
| Van der Waals Vol. | ~135 ų | ~152 ų (+17 ų) | ~138 ų (Near Isosteric) | ~160 ų (Bulky) |
| Hydrophobicity (LogP) | 1.38 | 1.95 (Significantly higher) | 1.45 | 1.05 (Polar withdrawal) |
| Electronic Effect ( | 0.00 | -0.17 (Electron Donating) | +0.06 (Inductive withdrawal) | +0.78 (Strong withdrawing) |
| NMR Active Nuclei | ¹H (Ring) | ¹H, ¹³C (Methyl - High Sensitivity) | ¹⁹F (Zero background) | N/A |
Key Insight: The "Void-Filling" Effect
4-Me-Phe is the superior choice when the objective is to stabilize a hydrophobic core by filling small cavities (voids) without introducing polar interactions.
-
Vs. 4-F-Phe: 4-F-Phe is too small to fill voids created by alanine scanning or packing defects.
-
Vs. 4-NO₂-Phe: The nitro group is too polar and bulky, often disrupting the hydrophobic core rather than stabilizing it.
Decision Logic: When to Use 4-Me-Phe
Use the following logic flow to determine if 4-Me-Phe is the correct reagent for your experimental goals.
Figure 1: Decision matrix for selecting phenylalanine analogs.
Technical Guide: Experimental Protocols
A. Genetic Code Expansion (In Vivo Incorporation)
To incorporate 4-Me-Phe site-specifically into proteins in E. coli, you must use an orthogonal tRNA/synthetase pair. The standard wild-type synthetases will not accept 4-Me-Phe efficiently due to steric clash at the para position.
Required System:
-
Host: E. coli (BL21-DE3 or similar).
-
Plasmid System: pEVOL or pULTRA vector harboring the MjTyrRS-derived mutant .
-
Synthetase Variant: The "promiscuous" p-CNF-RS (originally evolved for p-cyano-Phe) or specific p-methyl variants.
-
Key Mutations in MjTyrRS: Tyr32 -> Leu, Asp158 -> Gly, Ile159 -> Cys, Leu162 -> Arg, Ala167 -> Val.
-
Protocol:
-
Transformation: Co-transform E. coli with:
-
Expression plasmid (Gene of Interest with TAG stop codon at target site).
-
Orthogonal plasmid (MjTyrRS variant +
).
-
-
Growth: Grow cells in LB media with appropriate antibiotics (e.g., Chloramphenicol/Ampicillin) at 37°C until OD₆₀₀ reaches 0.5.
-
Induction & Feeding:
-
Dissolve 4-Methyl-L-phenylalanine in minimal 0.1M NaOH (stock solution 100 mM).
-
Add to culture to a final concentration of 1.0 mM .
-
Induce protein expression (e.g., 1 mM IPTG + 0.2% Arabinose).
-
-
Expression: Incubate at 30°C for 12–16 hours.
-
Validation: Purify protein and verify incorporation via ESI-MS.
-
Expected Mass Shift: +14.02 Da relative to Wild Type (Phe).
-
B. Solid-Phase Peptide Synthesis (SPPS)
For short peptides (<50 AA), SPPS is preferred. 4-Me-Phe is compatible with standard Fmoc chemistry.[1]
Protocol:
-
Reagents: Use Fmoc-4-Methyl-L-phenylalanine (commercially available).
-
Coupling:
-
Activator: HBTU/DIEA or DIC/Oxyma.
-
Stoichiometry: 4 equivalents of AA relative to resin loading.
-
Time: Standard coupling (45–60 mins) is usually sufficient; the methyl group does not impose severe steric hindrance compared to N-methyl amino acids.
-
-
Deprotection: 20% Piperidine in DMF (standard).
-
Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Note: The methyl group is stable under standard acid cleavage conditions.
-
Functional Applications & Data
Application 1: Probing Protein Dynamics via NMR
4-Me-Phe is a powerful probe for studying the "breathing" motions of hydrophobic cores.
-
Mechanism: The methyl group contains three equivalent protons that rotate rapidly. This rotation creates a strong, sharp signal in ¹H-¹³C HMQC spectra.
-
Advantage: Unlike backbone amides (which disappear due to exchange with solvent), the 4-Me-Phe signal persists and is sensitive to the local packing density.
-
Data Interpretation:
-
Sharp Peak: Rapid rotation = Loose packing.
-
Broad/Split Peak: Restricted rotation = Tight steric lock.
-
Application 2: Enhancing Metabolic Stability
While not as potent as N-methylation or
-
Proteolytic Resistance: The hydrophobic bulk hinders the approach of chymotrypsin-like proteases that target aromatic residues.
-
Half-Life Extension: In GLP-1 analogs, substituting Phe with 4-Me-Phe has been shown to increase plasma half-life by altering albumin binding affinity (due to increased lipophilicity, LogP 1.95 vs 1.38).
References
-
Genetic Incorporation & Synthetase Variants
-
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link
- Note: Describes the foundational MjTyrRS evolution used for para-substituted Phe deriv
-
-
NMR Dynamics in Hydrophobic Cores
-
Peptide Stability & Modifications
-
Physicochemical Properties
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
Safety Operating Guide
4-Methyl-L-phenylalanine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-Methyl-L-phenylalanine
Part 1: Executive Summary & Chemical Context
Disposal Classification: Non-RCRA Listed (General Chemical Waste) Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) CAS: 1991-87-3
As Senior Application Scientists, we recognize that 4-Methyl-L-phenylalanine is not merely "waste"; it is a valuable non-proteinogenic amino acid analog often employed in peptide synthesis to probe hydrophobic interactions or restrict conformational flexibility. However, its structural similarity to phenylalanine means it can be biologically active. Therefore, we treat it with a higher standard of care than common salts, ensuring it does not enter the water table or disrupt downstream biological waste treatment systems.
The Core Directive: Never dispose of this compound down the drain. While not acutely toxic like cyanides, its potential bioactivity mandates incineration or controlled landfill via a licensed chemical waste contractor.
Part 2: Hazard Profiling & Safety Architecture
To ensure a self-validating safety system, you must verify the state of the material before handling. The "4-methyl" substitution increases lipophilicity compared to native phenylalanine, potentially enhancing skin absorption rates in solution.
Table 1: Physical Properties & Safety Matrix
| Parameter | Specification | Operational Implication |
| Physical State | White to off-white powder | High dust potential; use powder hood or N95 mask. |
| Melting Point | ~243–250 °C (Dec) | Stable solid; unlikely to melt in standard waste streams. |
| Solubility | Moderate in water; Soluble in acids/bases | Do not mix with aqueous waste unless pH is neutralized. |
| Incompatibilities | Strong Oxidizing Agents | CRITICAL: Segregate from nitrates, perchlorates, and permanganates to prevent exothermic ignition. |
| Signal Word | WARNING | Standard PPE (Gloves, Goggles, Lab Coat) is mandatory. |
Part 3: Disposal Workflow & Decision Logic
Effective disposal requires immediate categorization. The following logic gate ensures you select the correct waste stream, preventing cross-contamination and regulatory fines.
Figure 1: Decision tree for segregating 4-Methyl-L-phenylalanine waste streams based on physical state and solvent composition.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Neat Powder)
Use this protocol for expired reagents, spill cleanup residues, or excess weighing powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Double Containment: Place the 4-Methyl-L-phenylalanine in a clear polyethylene bag before placing it into the rigid container. This prevents dust generation when the drum is eventually compacted.
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write "4-Methyl-L-phenylalanine" (Do not use abbreviations like "Me-Phe").
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).
-
-
Satellite Accumulation: Store in your lab’s Satellite Accumulation Area (SAA) until the container is full or 9 months have passed, whichever comes first [1].
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Use this protocol if the compound is dissolved in solvents (e.g., during HPLC or synthesis).
-
Solvent Compatibility Check:
-
Scenario 1 (Organic Synthesis): If dissolved in Dichloromethane (DCM) or DMF, dispose of in the Halogenated or Non-Halogenated organic waste stream respectively.
-
Scenario 2 (Aqueous/Buffer): If dissolved in water/buffer, check the pH. If neutral (pH 5-9), it goes into Aqueous Chemical Waste .
-
Warning: Never mix aqueous waste containing this amino acid with organic waste containing strong oxidizers (e.g., Nitric acid waste), as the amine group can form unstable N-nitroso compounds or generate heat.
-
-
Volume Management: Leave at least 10% headspace in the waste bottle to allow for thermal expansion.
-
Cap Integrity: Ensure the cap is screw-tight. Do not use Parafilm as a primary seal.
Part 5: Spill Management Contingency
In the event of a benchtop spill, follow this "Dry-Wet-Dry" protocol to minimize exposure.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended) and an N95 dust mask if powder is airborne.
-
Dry Containment:
-
Do not wet the powder initially (this spreads the contamination).
-
Gently sweep the powder into a dustpan using a brush, or use a HEPA-filtered vacuum if available.
-
Place collected powder into the Solid Waste container.
-
-
Wet Decontamination:
-
Wipe the surface with a paper towel dampened with mild soap and water.
-
Disposal: These paper towels are now Solid Chemical Waste (do not throw in regular trash).
-
-
Final Verification: Visually inspect for white residue. Repeat wet wipe if necessary.
Part 6: Regulatory Compliance (RCRA Context)
While 4-Methyl-L-phenylalanine is not a P-listed or U-listed waste under US EPA regulations (40 CFR 261.33), it is a "Characteristic Waste" if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity [2].
-
Generator Responsibility: As the researcher (generator), you are legally responsible for characterizing the waste.[1]
-
Best Practice: Due to the lack of extensive toxicological data on this specific derivative, the "Precautionary Principle" applies. Manage it as Hazardous Chemical Waste to ensure incineration, which destroys the biological activity of the amino acid backbone.
References
-
United States Environmental Protection Agency (EPA). (2025).[2] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society (ACS). (2012). Guide to Laboratory Waste Management. Retrieved from [Link]
Sources
Operational Guide: Safe Handling & PPE for 4-Methyl-L-phenylalanine
Executive Summary
Compound: 4-Methyl-L-phenylalanine (CAS: 1991-87-3 / Derivatives: 80102-26-7) GHS Classification: Non-Hazardous (OSHA 29 CFR 1910.1200 / GHS Rev. 2024).[1][2][3][4][5] Operational Status: Standard Laboratory Safety Level 1 (BSL-1 equivalent for chemical handling).
Senior Scientist Note: While regulatory bodies classify this compound as non-hazardous, its role as a non-canonical amino acid in peptidomimetics dictates that process integrity is as critical as personnel safety. The primary operational risks are particulate inhalation (nuisance dust) and electrostatic dispersion , which can compromise precise stoichiometry in peptide synthesis. This guide prioritizes protecting both the operator from irritation and the compound from cross-contamination.
Part 1: Risk Assessment & Hazard Identification
Before donning PPE, you must validate the operational context. This compound is generally stable but prone to static charge accumulation.
| Hazard Category | Risk Level | Mechanism of Action | Operational Consequence |
| Acute Toxicity | Low | Non-cytotoxic; biological precursor analog. | No immediate systemic threat; standard hygiene applies.[2][6][7] |
| Inhalation | Moderate | Nuisance dust; micronized powder. | Respiratory irritation; potential sensitization over chronic exposure. |
| Physical | High | Electrostatic accumulation. | Powder "fly-out" during weighing; loss of yield; cross-contamination. |
| Dermal | Low | Mild irritant (mechanical). | Micro-abrasion from crystals; potential transdermal transport if dissolved in DMSO. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Select equipment based on the specific task to ensure a self-validating safety loop.
1. Hand Protection (Dermal Barrier)
-
Standard: Nitrile Rubber (NBR).
-
Specification: Minimum thickness 0.11 mm (4-5 mil) .
-
Rationale: Latex is discouraged due to protein contamination risks in peptide chemistry. 4-Methyl-L-phenylalanine is often handled with organic solvents (DMF, DMSO) during synthesis; thin nitrile provides adequate splash protection but should be changed immediately upon contact with solvent carriers.
-
Protocol: Double-gloving is recommended only when dissolving the compound in potent permeation enhancers like DMSO to prevent transdermal delivery of the solute.
2. Respiratory Protection (Inhalation Control)
-
Primary Control: Chemical Fume Hood or Powder Weighing Station.
-
Secondary (PPE): N95 Particulate Respirator (NIOSH approved).
-
Rationale: As a dry powder, the compound creates fine particulates. If a fume hood is unavailable (not recommended), an N95 mask is the minimum requirement to prevent mucous membrane irritation.
3. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Rationale: Safety glasses with side shields are acceptable for solid handling, but goggles are mandatory once the compound is in solution, particularly with acidic/basic modifiers used in peptide coupling.
Part 3: Operational Protocol (The "Zero-Static" Workflow)
This protocol is designed to mitigate the primary risk: static dispersion .
Step 1: Engineering Setup
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance. Amino acid derivatives are highly triboelectric; without neutralization, the powder will repel from the spatula, causing inaccurate dosing and workspace contamination.
Step 2: Weighing & Transfer
-
Don PPE: Lab coat (buttoned), N95 (if hood sash is >18 inches), Nitrile gloves.
-
Tare Container: Use a glass weighing boat or anti-static plastic boat. Avoid standard plastic boats if humidity is <30%.
-
Transfer: Use a stainless steel spatula (grounded via body contact). Do not pour directly from the stock bottle.
-
Seal: Parafilm the weighing vessel immediately after measurement to prevent moisture uptake (hygroscopic risk).
Step 3: Solubilization (If applicable)
-
Solvent Choice: Water/Buffer (Low risk) vs. DMF/DMSO (High permeation risk).
-
Action: Add solvent to the powder, not powder to solvent, to minimize splashing.
Part 4: Waste Disposal & Decontamination
Although "non-hazardous," this material must not be flushed down the drain.[8] It contributes to biological oxygen demand (BOD) and can interfere with local water treatment nitrogen loads.
-
Solid Waste: Collect in a container labeled "Non-Regulated Organic Solid."
-
Liquid Waste: Segregate based on the solvent.
-
Aqueous: "Non-Hazardous Aqueous Waste."
-
Organic (DMF/DMSO): "Halogenated/Non-Halogenated Organic Waste" (Solvent dictates the code).
-
-
Spill Cleanup:
-
Dry Spill: Do not dry sweep (creates dust).[7] Use a HEPA vacuum or wet-wipe method (damp paper towel with 70% Ethanol).
-
Wet Spill: Absorb with vermiculite or standard lab spill pads.
-
Part 5: Visualization of Safety Workflow
The following diagram illustrates the logical flow for handling 4-Methyl-L-phenylalanine, emphasizing the decision points for static control and waste segregation.
Caption: Workflow emphasizing static control and spill response paths for amino acid powder handling.
References
-
Fisher Scientific. (2025). Safety Data Sheet: L-Phenylalanine methyl ester hydrochloride. Retrieved from
-
Santa Cruz Biotechnology. (2024). 4-Chloro-DL-phenylalanine methyl ester hydrochloride Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2013). A kinetic safety gate controlling the delivery of unnatural amino acids to the ribosome. PubMed Central. Retrieved from
-
Biovera. (2024).[3][4][6][9] Laboratory Safety Guidelines for Peptide Handling. Retrieved from
-
US Environmental Protection Agency (EPA). (2024). Waste Code - RCRAInfo. Retrieved from
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. anaspec.com [anaspec.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. biovera.com.au [biovera.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
